1-(2-Chloroethyl)pyrrolidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYHDWHNFLUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390083 | |
| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51333-90-5 | |
| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-(2-Chloroethyl)pyrrolidin-2-one (CAS: 51333-90-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of five-membered lactam heterocycles. The pyrrolidinone core is a prevalent scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Derivatives of pyrrolidin-2-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] This has led to significant interest in the synthesis and evaluation of novel pyrrolidinone derivatives for drug discovery and development.[1]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of the known biological activities of the broader pyrrolidin-2-one class of compounds. Due to the limited availability of specific experimental data for this particular compound in the scientific literature, some information is based on analogous compounds and established chemical principles.
Physicochemical Properties
While specific experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. It is primarily available as a liquid and is recommended to be stored at 2-8°C under an inert atmosphere.
| Property | Value | Source |
| CAS Number | 51333-90-5 | [3] |
| Molecular Formula | C6H10ClNO | [3] |
| Molecular Weight | 147.6 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C | |
| InChI Key | CWLYHDWHNFLUEI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can be achieved via the chlorination of its corresponding alcohol precursor, 1-(2-hydroxyethyl)pyrrolidin-2-one. This reaction is a standard procedure in organic synthesis, often employing thionyl chloride (SOCl₂) as the chlorinating agent. The following is a detailed experimental protocol adapted from established procedures for analogous compounds.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
1-(2-hydroxyethyl)pyrrolidin-2-one
-
Thionyl chloride (SOCl₂)
-
Dry chloroform (CHCl₃)
-
Anhydrous diethyl ether
-
Nitrogen gas supply
-
Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, dissolve 1-(2-hydroxyethyl)pyrrolidin-2-one (1.0 eq) in dry chloroform.
-
Place the flask in an ice bath and cool the solution to 0-5°C with stirring.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or by trituration with anhydrous diethyl ether to yield this compound as a liquid.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Thionyl chloride is a corrosive and toxic reagent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction produces HCl and SO₂ gases, which should be vented through a suitable trap.
Synthesis Workflow
Figure 2: Workflow for the synthesis of this compound.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrrolidinone ring and the chloroethyl side chain. The ¹³C NMR spectrum would confirm the presence of the carbonyl carbon and the other carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. A strong absorption band corresponding to the C=O stretch of the lactam is expected around 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Biological Activity and Applications in Drug Development
Specific biological activity data for this compound is not extensively documented in the available literature. However, the pyrrolidin-2-one scaffold is a key component in numerous biologically active molecules.[1][2]
General Biological Activities of Pyrrolidin-2-ones
-
Anticancer Activity: Many pyrrolidinone derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][4]
-
Antibacterial and Antifungal Activity: The pyrrolidinone ring is present in several compounds with demonstrated antimicrobial properties.[2][4]
-
Anticonvulsant Activity: Certain pyrrolidine-2,5-dione derivatives have shown promising anticonvulsant effects.[1]
-
Enzyme Inhibition: Polyhydroxylated pyrrolidines, which can be derived from pyrrolidinones, are known inhibitors of enzymes like α-glycosidase, making them potential candidates for antidiabetic drugs.[1]
Potential Applications in Drug Development
Given its structure, this compound serves as a valuable intermediate in organic synthesis. The chloroethyl group is a reactive handle that can be used to introduce the pyrrolidinone moiety into larger molecules through nucleophilic substitution reactions. This makes it a useful building block for the synthesis of more complex drug candidates.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of novel, biologically active compounds. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through established chemical transformations. The broader class of pyrrolidin-2-ones exhibits a wide range of pharmacological activities, suggesting that derivatives of this compound could be of interest for future drug discovery efforts. Further research is needed to fully characterize this compound and to explore its specific biological properties.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:51333-90-5 | Chemsrc [chemsrc.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)pyrrolidin-2-one (CAS No. 51333-90-5) is a substituted γ-lactam belonging to the pyrrolidinone class of compounds. The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2][3] Derivatives of this core structure are known to exhibit diverse pharmacological activities, including anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data for this compound, its more stable hydrochloride salt, and related compounds. Due to the limited publicly available experimental data for this compound, this guide also includes detailed information on its key precursor, 1-(2-Chloroethyl)pyrrolidine hydrochloride, which is more extensively characterized.
Physicochemical Properties
The available data for this compound is limited. It is commercially available as a liquid with a purity of 95%.[4] For a more comprehensive understanding, the properties of the related compound 1-(2-Chloroethyl)pyrrolidine and its hydrochloride salt are also presented.
Properties of this compound
| Property | Value | Source |
| CAS Number | 51333-90-5 | [5] |
| Molecular Formula | C₆H₁₀ClNO | [5] |
| Molecular Weight | 147.60 g/mol | [5] |
| Physical Form | Liquid | [4] |
| Purity | 95% | [4] |
| Storage | 2-8°C, Inert atmosphere | [4] |
| Calculated LogP | 0.78550 | [5] |
| InChI Key | CWLYHDWHNFLUEI-UHFFFAOYSA-N | [4] |
Properties of 1-(2-Chloroethyl)pyrrolidine and its Hydrochloride Salt
1-(2-Chloroethyl)pyrrolidine is the corresponding amine, lacking the carbonyl group of the target compound. Its hydrochloride salt is a common, stable precursor in syntheses.
| Property | 1-(2-Chloroethyl)pyrrolidine | 1-(2-Chloroethyl)pyrrolidine Hydrochloride | Source |
| CAS Number | 5050-41-9 | 7250-67-1 | [6][7] |
| Molecular Formula | C₆H₁₂ClN | C₆H₁₃Cl₂N | [6][7] |
| Molecular Weight | 133.62 g/mol | 170.08 g/mol | [6][7] |
| Physical Form | Flammable liquid | White to off-white crystalline powder | [6][8] |
| Melting Point | Not available | 167-170 °C | [8] |
| Boiling Point | 170.5 °C at 760 mmHg | 237 °C | [8][9] |
| Solubility | Not specified | Soluble in water | [8] |
| InChI Key | RMGFLMXDCGQKPS-UHFFFAOYSA-N | FSNGFFWICFYWQC-UHFFFAOYSA-N | [6][7] |
Spectral Data
No specific experimental spectral data for this compound was found in the public domain. However, extensive spectral data is available for 1-(2-Chloroethyl)pyrrolidine hydrochloride.
¹H NMR Spectroscopy
-
Compound: 1-(2-Chloroethyl)pyrrolidine Hydrochloride
-
Description: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.[10]
Infrared (IR) Spectroscopy
-
Compound: 1-(2-Chloroethyl)pyrrolidine Hydrochloride
-
Description: IR spectroscopy can be used to identify the functional groups present in the molecule.[7][11]
Mass Spectrometry
-
Compound: 1-(2-Chloroethyl)pyrrolidine Hydrochloride
-
Description: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[10]
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves the reaction of 2-pyrrolidinone with a suitable 2-chloroethylating agent.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Methodology:
-
Deprotonation: 2-Pyrrolidinone is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This removes the acidic proton from the nitrogen atom, forming the corresponding anion.
-
N-Alkylation: The resulting anion is then reacted with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane. The bromide is a better leaving group than the chloride, allowing for selective displacement.
-
Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified using techniques such as distillation or column chromatography.
Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride
A common method for the synthesis of 1-(2-Chloroethyl)pyrrolidine hydrochloride involves the reaction of pyrrolidine with 2-chloroethanol, followed by treatment with thionyl chloride.[8][12]
Methodology:
-
Reaction of Pyrrolidine and 2-Chloroethanol: Pyrrolidine and 2-chloroethanol are refluxed in a solvent such as toluene.[8][12]
-
Chlorination: After cooling, thionyl chloride is added dropwise to the filtrate. The mixture is then refluxed.[8][12]
-
Isolation: The reaction mixture is cooled and concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent like absolute ethanol to yield 1-(2-Chloroethyl)pyrrolidine hydrochloride.[8][12]
Caption: Experimental workflow for the synthesis of 1-(2-Chloroethyl)pyrrolidine HCl.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, the broader class of pyrrolidin-2-one derivatives is of significant interest in drug discovery.[3] The pyrrolidin-2-one scaffold is a key component in many compounds with a wide range of biological activities.[1][2]
Research into variously functionalized pyrrolidin-2-ones has demonstrated activities including:
-
Anti-cancer: Studies are ongoing to understand the structure-activity relationship of substituents on the pyrrolidin-2-one ring concerning their cytotoxicity in cancer cells.[1]
-
Anti-bacterial and Anti-viral: The γ-lactam core is a feature in many compounds with antimicrobial properties.[1][13]
-
Anti-inflammatory: Certain derivatives have shown anti-inflammatory effects.[2]
The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrrolidin-2-one ring.[1] The introduction of a reactive chloroethyl group at the N1 position, as in this compound, could potentially allow for covalent modification of biological targets, a mechanism utilized by some therapeutic agents. However, this reactivity also suggests potential for cytotoxicity.
Caption: Biological activities associated with the pyrrolidin-2-one scaffold.
Safety and Handling
Detailed safety information for this compound is not fully established. However, given its structure, it should be handled with care in a laboratory setting. The related compound, 1-(2-Chloroethyl)pyrrolidine, is classified as a flammable liquid and causes skin and serious eye irritation.[6] Its hydrochloride salt is also known to cause skin and eye irritation and may be harmful if swallowed.[7] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood. For this compound, storage at 2-8°C under an inert atmosphere is recommended.[4]
Conclusion
This compound is a compound of interest due to its pyrrolidin-2-one core, a well-established pharmacophore. While detailed experimental data for this specific molecule is sparse, this guide has consolidated the available information and provided context through the more extensively studied precursor, 1-(2-Chloroethyl)pyrrolidine hydrochloride. The provided synthetic protocols and overview of the biological potential of the pyrrolidin-2-one scaffold offer a valuable resource for researchers in drug discovery and development. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological activity of this compound.
References
- 1. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 51333-90-5 [sigmaaldrich.com]
- 5. This compound | CAS#:51333-90-5 | Chemsrc [chemsrc.com]
- 6. 1-(2-Chloroethyl)pyrrolidine | C6H12ClN | CID 81669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(2-Chloroethyl)pyrrolidine hydrochloride | C6H13Cl2N | CID 81668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. 1-(2-CHLOROETHYL)-PYRROLIDINE|5050-41-9|lookchem [lookchem.com]
- 10. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) 1H NMR spectrum [chemicalbook.com]
- 11. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) IR Spectrum [m.chemicalbook.com]
- 12. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
1-(2-Chloroethyl)pyrrolidin-2-one spectral data (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for 1-(2-Chloroethyl)pyrrolidin-2-one, a key intermediate in various synthetic applications. Due to the limited availability of public domain spectral data for this specific compound, this document presents a detailed analysis of expected spectral characteristics based on its chemical structure and by drawing comparisons with closely related analogs. This guide also outlines the standard experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for researchers working with this and similar molecules.
Introduction
This compound (CAS No. 51333-90-5) is a heterocyclic organic compound with significant potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a lactam ring and a reactive chloroethyl side chain, makes it a versatile precursor for a variety of chemical modifications. Accurate spectral characterization is paramount for verifying the identity and purity of this compound in any research and development setting. This guide aims to provide a thorough understanding of its expected spectral properties and the methodologies for their determination.
Predicted Spectral Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidinone ring and the chloroethyl side chain. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 (CH₂) | ~2.0 | Quintet | 2H |
| H-4 (CH₂) | ~2.4 | Triplet | 2H |
| H-5 (CH₂) | ~3.4 | Triplet | 2H |
| N-CH₂ | ~3.6 | Triplet | 2H |
| CH₂-Cl | ~3.7 | Triplet | 2H |
Note: Predictions are based on standard chemical shift values and analysis of similar structures. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will affect the precise chemical shifts.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~18 |
| C-4 | ~31 |
| N-CH₂ | ~42 |
| CH₂-Cl | ~48 |
| C-5 | ~49 |
| C-2 (C=O) | ~175 |
Note: These are estimated values. Actual shifts will depend on the solvent and experimental conditions.
Predicted Infrared (IR) Spectral Data
The IR spectrum is crucial for identifying the functional groups present in the molecule. The most prominent feature will be the strong absorption from the amide carbonyl group.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) | 2850-2960 | Medium-Strong |
| C=O (amide) | 1670-1690 | Strong |
| C-N | 1250-1350 | Medium |
| C-Cl | 650-750 | Medium-Strong |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula is C₆H₁₀ClNO, with a molecular weight of 147.60 g/mol .
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
| 147/149 | [M]⁺ (Molecular ion peak, with isotopic pattern for Cl) |
| 112 | [M - Cl]⁺ |
| 84 | [C₄H₆NO]⁺ |
| 49 | [CH₂Cl]⁺ |
Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectral data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C NMR spectra of the compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Thin Film):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that may yield a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the spectrum for the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflow
The general workflow for obtaining and analyzing spectral data can be visualized as a logical progression from sample preparation to final data interpretation.
Caption: General workflow for spectral data acquisition and analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound, along with standardized experimental protocols for their acquisition. While experimental data for this specific molecule is scarce in the public domain, the information presented here offers a robust framework for researchers to identify, characterize, and utilize this compound in their synthetic endeavors. The provided methodologies are fundamental to the structural elucidation of organic molecules and are broadly applicable in the fields of chemistry and drug development.
A Technical Guide to the Solubility of 1-(2-Chloroethyl)pyrrolidin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its synthesis, purification, formulation, and overall bioavailability. This technical guide addresses the solubility of 1-(2-Chloroethyl)pyrrolidin-2-one, a heterocyclic compound of interest in chemical and pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust framework for its experimental determination. It includes a detailed, generalized experimental protocol, a template for data presentation, and a discussion of the general solubility characteristics of the parent molecule, 2-pyrrolidone, to provide a predictive context.
Introduction to this compound
This compound is a derivative of 2-pyrrolidone, a five-membered lactam. The presence of the chloroethyl group introduces a reactive site and modifies the polarity of the parent structure, influencing its interactions with various solvents. Understanding its solubility profile is essential for researchers working on its synthesis, downstream processing, and formulation development. While specific data is scarce, the general properties of the pyrrolidone ring suggest a degree of polarity that may confer solubility in a range of organic solvents. The parent compound, 2-pyrrolidone, is known to be very soluble in solvents like alcohol, ether, benzene, and chloroform[1].
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound at Ambient Temperature (25°C)
| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Methanol | Polar Protic | |||
| e.g., Acetone | Polar Aprotic | |||
| e.g., Dichloromethane | Non-polar | |||
| e.g., Toluene | Non-polar | |||
| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||
| e.g., Ethyl Acetate | Polar Aprotic | |||
| e.g., Hexane | Non-polar |
Experimental Protocol for Solubility Determination
The following section details a generalized protocol based on the widely accepted shake-flask method, which is considered a reliable technique for determining thermodynamic solubility[2]. This method involves achieving equilibrium between the dissolved and undissolved solute in a specific solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)
Procedure: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a solid phase remains after equilibrium is reached, indicating saturation[2].
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve clear separation.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.
Conclusion
While direct quantitative solubility data for this compound remains elusive in public domains, this guide provides the necessary framework for researchers to generate this critical information. By employing standardized methodologies such as the shake-flask method, the scientific community can build a comprehensive understanding of this compound's physicochemical properties, thereby facilitating its application in drug discovery and development. The provided templates and workflows are intended to ensure consistency and comparability of data across different laboratories.
References
Molecular weight and formula of 1-(2-Chloroethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Chloroethyl)pyrrolidin-2-one, alongside relevant (though limited) information on its synthesis and potential biological significance. Due to the specificity of this molecule, some data is extrapolated from closely related compounds and the broader class of pyrrolidin-2-ones.
Core Compound Data
Herein lies the fundamental molecular and physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO | [1] |
| Molecular Weight | 147.6 g/mol | |
| CAS Number | 51333-90-5 | [2] |
| Physical Form | Liquid | |
| Purity | Commercially available at 95% and 97% | |
| Storage Conditions | 2-8°C under an inert atmosphere |
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Proposed Synthesis of this compound
A potential synthesis could involve the N-alkylation of 2-pyrrolidinone with a suitable chloroethylating agent.
Reaction:
2-Pyrrolidinone + 1-bromo-2-chloroethane → this compound + HBr
Materials:
-
2-Pyrrolidinone
-
1-bromo-2-chloroethane
-
Sodium hydride (NaH) or a similar strong base
-
Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-pyrrolidinone in anhydrous THF at 0°C, add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add 1-bromo-2-chloroethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: A logical workflow for the proposed synthesis of this compound.
Analytical Characterization Workflow
A standard workflow for the characterization of the synthesized product would involve spectroscopic analysis to confirm the structure and purity.
Caption: A standard analytical workflow for the characterization of this compound.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are not currently available in published literature. However, the pyrrolidin-2-one scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of pyrrolidin-2-one have demonstrated a wide range of activities, including:
-
Anticancer
-
Antibacterial
-
Antiviral
-
Anti-inflammatory
Given the reactive chloroethyl group, this compound could serve as a precursor for the synthesis of a library of compounds for biological screening.
Caption: A proposed workflow for exploring the biological activity of this compound derivatives.
References
Purity Analysis of 1-(2-Chloroethyl)pyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 1-(2-Chloroethyl)pyrrolidin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines potential analytical techniques, impurity profiling strategies, and detailed experimental protocols to ensure the quality and consistency of this compound in research and development settings.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its purity is a critical attribute that can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide details a multi-faceted approach to purity analysis, incorporating chromatographic, spectroscopic, and thermal methods to provide a comprehensive characterization of the compound.
Analytical Methodologies for Purity Determination
A combination of analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography (GC) for volatile impurities and residual solvents, and spectroscopic techniques for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity and impurity profile of non-volatile organic compounds. A reversed-phase HPLC method is generally suitable for a molecule like this compound.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase A/B (50:50) |
Experimental Protocol: HPLC Purity Determination
-
Solution Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and mixing thoroughly.
-
Prepare the sample solution by accurately weighing approximately 10 mg of this compound and dissolving it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
Instrumentation Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the sample solution and run the gradient program.
-
Monitor the chromatogram at 210 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurities based on their relative retention times and peak areas.
-
Gas Chromatography (GC)
GC is an ideal method for the analysis of volatile organic impurities and residual solvents that may be present from the synthesis process.
Table 2: GC Method Parameters for Residual Solvent Analysis
| Parameter | Recommended Conditions |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injection Mode | Split (10:1) |
| Sample Preparation | 10 mg/mL in Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: GC Residual Solvent Analysis
-
Solution Preparation:
-
Prepare a standard solution containing known concentrations of expected residual solvents (e.g., toluene, ethanol, diethyl ether) in DMSO.
-
Prepare the sample solution by dissolving 100 mg of this compound in 10 mL of DMSO.
-
-
Instrumentation Setup:
-
Equilibrate the GC system with the specified conditions.
-
-
Analysis:
-
Inject the standard solution to establish retention times and response factors for the target solvents.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify peaks in the sample chromatogram by comparing retention times with the standard.
-
Quantify the amount of each residual solvent using the external standard method.
-
Spectroscopic Analysis
Spectroscopic techniques are crucial for confirming the chemical structure of the main component and for identifying any significant impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The presence of unexpected signals can indicate impurities. A purity of ≥97.0% can often be confirmed by NMR.[1]
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), MS provides molecular weight information for the main peak and any impurity peaks, aiding in their identification.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The spectrum can be compared to a reference standard to confirm identity.
Impurity Profiling
A thorough understanding of potential impurities is essential for a comprehensive purity analysis. Impurities can originate from starting materials, by-products of the synthesis, or degradation products.
Table 3: Potential Impurities of this compound
| Impurity Name | Potential Origin |
| 2-Pyrrolidinone | Starting material or hydrolysis product |
| 1-(2-Hydroxyethyl)pyrrolidin-2-one | Incomplete chlorination of the hydroxyl precursor |
| Dimeric impurities | Self-reaction or side reactions |
| Residual Solvents (e.g., Toluene, Ethanol) | Synthesis and purification process[2] |
Visualizations
The following diagrams illustrate the logical workflow for the purity analysis and a potential degradation pathway.
Caption: Workflow for the comprehensive purity analysis of this compound.
References
Unveiling 1-(2-Chloroethyl)pyrrolidin-2-one: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial synthesis of the heterocyclic compound 1-(2-Chloroethyl)pyrrolidin-2-one. While the definitive discovery and first reported synthesis in peer-reviewed literature remain elusive, this document outlines the most plausible synthetic pathway, supported by analogous chemical transformations, and presents detailed experimental protocols derived from established chemical principles.
Introduction
This compound, with the CAS number 51333-90-5, is a functionalized pyrrolidinone derivative. The pyrrolidin-2-one moiety is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a reactive 2-chloroethyl group at the nitrogen atom provides a valuable synthon for further chemical modifications, making it a potentially important intermediate in the synthesis of novel pharmaceutical agents and other functional molecules.
Plausible First Synthesis: Chlorination of 1-(2-Hydroxyethyl)-2-pyrrolidone
The most logical and widely accepted method for the first synthesis of this compound is through the chlorination of its precursor, 1-(2-hydroxyethyl)-2-pyrrolidone (CAS 3445-11-2). This transformation is a standard procedure in organic synthesis, typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this type of conversion due to the clean reaction byproducts (SO₂ and HCl as gases).
Proposed Reaction Pathway
The synthesis involves the nucleophilic substitution of the hydroxyl group in 1-(2-hydroxyethyl)-2-pyrrolidone with a chloride ion.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride
This protocol is adapted from analogous reactions involving the conversion of hydroxyethyl-substituted amines and amides to their corresponding chloroethyl derivatives.
Materials and Equipment:
-
1-(2-Hydroxyethyl)-2-pyrrolidone
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃) as solvent
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Magnetic stirrer and heating mantle
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1-(2-hydroxyethyl)-2-pyrrolidone (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain a low reaction temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. Caution: This step is exothermic and will release HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 | C₆H₁₁NO₂ | 129.16 |
| This compound | 51333-90-5 | C₆H₁₀ClNO | 147.60 |
Logical Workflow for Synthesis and Purification
The overall process from starting material to purified product can be visualized as a clear workflow.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2-Chloroethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 1-(2-Chloroethyl)pyrrolidin-2-one (CAS No. 51333-90-5), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure. This guide collates available safety data to inform on proper handling, storage, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is crucial to understand its potential health effects to implement appropriate safety measures.
GHS Classification:
-
Acute Oral Toxicity: Category 4.[1]
-
Skin Corrosion/Irritation: Category 2.[1]
-
Serious Eye Damage/Eye Irritation: Category 2.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[1]
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
| Property | Data |
| Molecular Formula | C6H10ClNO |
| CAS Number | 51333-90-5 |
| Appearance | No information available |
| Odor | No information available |
| Melting Point/Range | No information available |
| Boiling Point/Range | No information available |
| Flash Point | No information available |
| Solubility | No information available |
Toxicological Data
Comprehensive toxicological studies for this compound are not available in the reviewed literature. The GHS classification indicates that the substance is harmful if swallowed and may cause respiratory irritation.[1] The lack of specific LD50 or LC50 data necessitates a cautious approach, treating the compound as potentially toxic.
| Metric | Value | Species | Route |
| LD50 | No data available | - | Oral |
| LD50 | No data available | - | Dermal |
| LC50 | No data available | - | Inhalation |
Safe Handling and Storage
Proper handling and storage procedures are paramount to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[2]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Keep the container tightly closed.[3]
-
Store in a dry, cool, and well-ventilated place.[3]
-
Store locked up.[2]
Personal Protective Equipment (PPE)
The following diagram outlines the recommended personal protective equipment for handling this compound.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[4]
-
Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.[4]
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[3]
-
Environmental Precautions: Should not be released into the environment.[3]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[3]
The following workflow outlines the general procedure for handling a spill of this compound.
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under normal conditions.
-
Conditions to Avoid: Incompatible products.
-
Incompatible Materials: Strong oxidizing agents, Strong bases.[5]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis or safety assessment of this compound are not provided in the reviewed safety data sheets. Researchers should develop their own standard operating procedures (SOPs) based on the hazard information presented in this guide and consult with their institution's environmental health and safety department.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always refer to the most current Safety Data Sheet (SDS) for the specific chemical in use.
References
An In-depth Technical Guide to the Material Safety Data Sheet for 1-(2-Chloroethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a comprehensive technical guide compiled from available safety and scientific data. It is intended for informational purposes for a professional audience and should not be substituted for a manufacturer-provided Safety Data Sheet (SDS). Always refer to the original SDS from the supplier before handling the chemical.
Chemical Identification and Physicochemical Properties
1-(2-Chloroethyl)pyrrolidin-2-one is a chemical intermediate, and its safety and handling require careful consideration of its known and predicted properties.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-(2-chloroethyl)-2-pyrrolidinone |
| CAS Number | 51333-90-5 |
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol |
| Physical State | Liquid |
| Boiling Point | 118.0-119.5 °C (at 7 Torr)[1][2] |
| Density | 1.1932 g/cm³[1] |
| Storage Temperature | 2-8°C under an inert atmosphere[3] |
Hazard Identification and Classification
Based on available data, this compound is classified with the following hazards:
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Danger
Toxicological Data
| Toxicological Endpoint | Species | Route | Value |
| Acute Oral Toxicity (LD50) | Data Not Available | Oral | Data Not Available |
| Acute Dermal Toxicity (LD50) | Data Not Available | Dermal | Data Not Available |
| Acute Inhalation Toxicity (LC50) | Data Not Available | Inhalation | Data Not Available |
Experimental Protocols
Detailed experimental reports for the toxicological assessment of this compound are not publicly available. The following are descriptions of standard, internationally recognized (e.g., OECD) protocols that are likely used to determine the stated hazards.
a) Skin Irritation/Corrosion (OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro test assesses the potential of a chemical to cause skin irritation. A reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.
-
Methodology:
-
The test chemical is applied topically to the surface of the RhE tissue.
-
The tissue is incubated with the chemical for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is rinsed and incubated in fresh medium for a post-exposure period (typically 42 hours).
-
Cell viability is then measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then quantified spectrophotometrically.
-
The percentage of viable cells in the treated tissue is compared to that of a negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.
-
b) Serious Eye Damage/Irritation (OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)
This in vitro method evaluates the potential of a substance to cause serious eye damage or irritation by assessing its cytotoxicity on a reconstructed human cornea-like epithelium.
-
Methodology:
-
The test chemical is applied to the surface of the RhCE tissue.
-
The tissue is exposed to the chemical for a specified duration.
-
Following exposure, the tissue is washed, and cell viability is determined using a method like the MTT assay.
-
The viability of the treated tissue is compared to a negative control. A significant reduction in viability suggests the potential for eye irritation or damage. Chemicals that cause a viability reduction below a specific threshold are classified accordingly.
-
Handling, Storage, and First Aid
a) Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
b) Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is 2-8°C under an inert atmosphere.[3]
c) First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 5a).
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Diagrams
Hazard Identification and Response Workflow
Caption: A workflow diagram illustrating the relationship between hazard statements, routes of exposure, and first aid responses for this compound.
Synthesis Pathway Overview
References
Navigating the Stability and Storage of 1-(2-Chloroethyl)pyrrolidin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability and appropriate storage of chemical compounds are critical for ensuring the integrity, safety, and reproducibility of research and development activities. This technical guide provides a comprehensive overview of the known and inferred stability and storage conditions for 1-(2-Chloroethyl)pyrrolidin-2-one (CAS No. 51333-90-5). Due to the limited publicly available stability data for this specific compound, this guide draws upon information from its hydrochloride salt, 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS No. 7250-67-1), and the general chemical principles of related structures, such as lactams and chloroethyl amides.
Compound Overview
This compound is a chemical intermediate featuring a pyrrolidinone (a five-membered lactam) ring and a chloroethyl side chain. Its chemical structure suggests potential reactivity at the lactam ring and the carbon-chlorine bond, which are key considerations for its stability.
While specific data for this compound is scarce, its hydrochloride salt is documented as a white to off-white solid that is hygroscopic.[1][2] This property of the salt suggests that the parent compound may also have some affinity for moisture.
Recommended Storage and Handling
Based on the general handling procedures for similar chemical compounds and the available information for its hydrochloride salt, the following storage and handling conditions are recommended for this compound:
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale & References |
| Temperature | Store in a cool place.[3] | To minimize thermal degradation. |
| Humidity | Store in a dry environment. Keep container tightly closed.[3][4] | The hydrochloride salt is hygroscopic, suggesting the parent compound may also be sensitive to moisture.[1][2][5] |
| Light | Store in a dark place. | To prevent potential photolytic degradation, a common pathway for organic molecules. |
| Inert Atmosphere | For long-term storage, consider storing under an inert gas like nitrogen.[5] | To protect against atmospheric moisture and oxygen, which can participate in degradation reactions. |
| Container | Use a tightly sealed, suitable container.[3][4][6] | To prevent exposure to air and moisture. |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye protection. Avoid formation of dust and aerosols.[3][4][6] | Standard safety precautions for handling chemical intermediates. |
Potential Degradation Pathways
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[7][8] While specific studies on this compound are not publicly available, its structure suggests susceptibility to the following degradation pathways:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening to form 4-(N-(2-chloroethyl)amino)butanoic acid. The chloroethyl group could also undergo hydrolysis, although typically at a slower rate, to yield a hydroxyethyl group.[9][10]
-
Oxidation: The nitrogen atom in the pyrrolidinone ring and the carbon atoms adjacent to the nitrogen and chlorine are potential sites for oxidation.
-
Thermal Degradation: At elevated temperatures, decomposition can be expected, potentially leading to fragmentation of the molecule.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of organic compounds.
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. The following are proposed experimental protocols based on ICH guidelines.
General Experimental Workflow
The following diagram outlines a general workflow for conducting forced degradation studies.
Detailed Methodologies
Table 2: Proposed Protocols for Forced Degradation Studies
| Stress Condition | Proposed Methodology |
| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).2. Add an equal volume of 0.1 M HCl.3. Incubate at a controlled temperature (e.g., 60°C).4. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).5. Neutralize the samples before analysis. |
| Base Hydrolysis | 1. Prepare a solution of the compound as above.2. Add an equal volume of 0.1 M NaOH.3. Incubate at room temperature or a slightly elevated temperature.4. Withdraw and neutralize aliquots as described for acid hydrolysis. |
| Oxidative Degradation | 1. Prepare a solution of the compound.2. Add a solution of 3% hydrogen peroxide.3. Incubate at room temperature, protected from light.4. Withdraw aliquots at specified time intervals. |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).2. Place a solution of the compound in a controlled temperature chamber.3. Sample at specified time intervals. |
| Photolytic Degradation | 1. Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).2. A control sample should be protected from light. |
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS), is required to separate and quantify the parent compound from its degradation products.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Mass spectrometry for identification of degradation products.
Data Presentation and Interpretation
Quantitative data from these studies should be summarized in tables to compare the percentage of degradation under different stress conditions over time.
Table 3: Hypothetical Data Summary for Forced Degradation Studies
| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradation Products Identified |
| 0.1 M HCl at 60°C | 24 | Hypothetical Value | Hypothetical Product(s) |
| 0.1 M NaOH at RT | 24 | Hypothetical Value | Hypothetical Product(s) |
| 3% H₂O₂ at RT | 24 | Hypothetical Value | Hypothetical Product(s) |
| Dry Heat at 80°C | 48 | Hypothetical Value | Hypothetical Product(s) |
| Photolytic (ICH Q1B) | - | Hypothetical Value | Hypothetical Product(s) |
Note: The values in this table are for illustrative purposes only and would need to be determined experimentally.
Conclusion
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide|CAS 69984-25-4 [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling 1-(2-Chloroethyl)pyrrolidin-2-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)pyrrolidin-2-one, a heterocyclic compound of interest in chemical synthesis and potential pharmaceutical applications. Due to the limited availability of in-depth, publicly accessible research specifically on this molecule, this document focuses on its known synonyms, chemical identifiers, and places it within the broader context of the biological and synthetic relevance of the pyrrolidin-2-one scaffold.
Synonyms and Chemical Identifiers
A clear identification of a chemical entity is paramount for researchers. The following table summarizes the known synonyms and identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 51333-90-5 |
| Synonyms | 1-(2-chloroethyl)-2-pyrrolidinone, N-(2-chloroethyl)-2-pyrrolidone |
It is crucial to distinguish this compound (CAS: 51333-90-5) from the structurally similar but distinct compound, 1-(2-Chloroethyl)pyrrolidine (CAS: 5050-41-9), as the latter is more extensively documented in scientific literature.
Physicochemical Properties
The following table outlines the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol |
Synthesis and Experimental Protocols
A plausible synthetic approach for this compound would involve the reaction of 2-pyrrolidinone with a suitable chloroethylating agent. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of a novel chemical entity like this compound.
Caption: Generalized workflow from synthesis to biological evaluation.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity or the mechanism of action of this compound are scarce. However, the pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. Derivatives of pyrrolidin-2-one have been reported to exhibit a wide range of pharmacological activities, including nootropic, anticonvulsant, and antimicrobial effects.
The biological effects of such compounds are typically mediated through their interaction with specific proteins, such as enzymes or receptors, which in turn modulates intracellular signaling pathways. Without experimental data for this compound, any depiction of a signaling pathway would be purely speculative. The diagram below illustrates a hypothetical signaling cascade that could be investigated for a novel compound.
Caption: A hypothetical signaling pathway for investigation.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further investigation, stemming from the known biological significance of the pyrrolidin-2-one scaffold. However, a comprehensive understanding of its properties, biological activity, and therapeutic potential is currently hampered by a lack of dedicated research. Future studies should focus on establishing robust synthetic protocols, followed by systematic in vitro and in vivo evaluations to elucidate its pharmacological profile and potential mechanisms of action. Such research would be invaluable to the drug development community and could uncover novel therapeutic applications for this and related compounds.
Methodological & Application
Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one from gamma-Butyrolactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one, a valuable intermediate in pharmaceutical research, from the readily available starting material gamma-butyrolactone (GBL). The synthesis is a two-step process involving the formation of an N-hydroxyethyl intermediate followed by a chlorination reaction.
Reaction Scheme
The overall synthesis proceeds as follows:
Step 1: Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone
gamma-Butyrolactone is reacted with monoethanolamine to yield N-(2-hydroxyethyl)-2-pyrrolidone.
Step 2: Synthesis of this compound
N-(2-hydroxyethyl)-2-pyrrolidone is then chlorinated using thionyl chloride to produce the final product, this compound.
Data Presentation
| Step | Reactants | Product | Reaction Conditions | Yield | Purity |
| 1 | gamma-Butyrolactone, Monoethanolamine | N-(2-hydroxyethyl)-2-pyrrolidone | 250 °C, 2 hours | 73% | >95% |
| 2 | N-(2-hydroxyethyl)-2-pyrrolidone, Thionyl chloride | This compound | Reflux, 1-2 hours | High | >98% |
Experimental Protocols
Step 1: Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone
This procedure is adapted from established industrial processes for the synthesis of N-substituted pyrrolidones.[1][2][3]
Materials:
-
gamma-Butyrolactone (GBL)
-
Monoethanolamine
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine gamma-butyrolactone and a molar equivalent of monoethanolamine.
-
Heat the reaction mixture to 250 °C and maintain this temperature for 2 hours under reflux.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude N-(2-hydroxyethyl)-2-pyrrolidone is purified by vacuum distillation.[5]
Step 2: Synthesis of this compound
This protocol utilizes thionyl chloride for the chlorination of the hydroxyl group, a standard and effective method for this transformation.
Materials:
-
N-(2-hydroxyethyl)-2-pyrrolidone
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Dissolve N-(2-hydroxyethyl)-2-pyrrolidone in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add a molar excess (typically 1.1 to 1.5 equivalents) of thionyl chloride to the solution via the dropping funnel.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to cold water or a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica gel.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Components
References
- 1. researchgate.net [researchgate.net]
- 2. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents [patents.google.com]
- 3. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 4. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 5. N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for N-Alkylation Reactions Using 1-(2-Chloroethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-(2-chloroethyl)pyrrolidin-2-one as a key reagent in N-alkylation reactions for the synthesis of novel chemical entities with potential therapeutic applications. The pyrrolidin-2-one scaffold is a prevalent feature in many biologically active molecules, exhibiting a range of pharmacological activities including anticonvulsant, antiarrhythmic, and antihypertensive effects.[1][2] This document outlines detailed experimental protocols, quantitative data for representative reactions, and visualizations of the underlying chemical and biological pathways.
Introduction
This compound is a versatile bifunctional molecule containing a reactive chloroethyl group and a lactam moiety. The electrophilic nature of the chloroethyl side chain makes it an excellent substrate for nucleophilic substitution reactions, particularly N-alkylation of primary and secondary amines, as well as O-alkylation of phenols. The pyrrolidin-2-one core can influence the physicochemical properties and biological activity of the resulting derivatives. This reagent serves as a valuable building block for introducing the N-ethyl-pyrrolidin-2-one motif into a variety of molecular scaffolds, facilitating the exploration of new chemical space in drug discovery. The five-membered pyrrolidine ring is a common feature in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space.[3]
Applications in Drug Development
N-substituted pyrrolidin-2-one derivatives have shown significant promise in the development of new therapeutic agents. The incorporation of this moiety can lead to compounds with a variety of pharmacological profiles. For instance, derivatives of pyrrolidin-2-one have been investigated for their potential as:
-
Anticonvulsants: The lactam ring is a key structural feature in several anticonvulsant drugs.[1]
-
Antiarrhythmic and Antihypertensive Agents: Certain arylpiperazine-containing pyrrolidin-2-one derivatives have demonstrated affinity for α-adrenoceptors, suggesting potential cardiovascular applications.[2]
-
Enzyme Inhibitors: The pyrrolidine scaffold is present in various enzyme inhibitors, highlighting its potential for targeted drug design.[4]
The synthesis of novel derivatives using this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Reaction Mechanism and Experimental Workflow
The N-alkylation reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile, such as an amine or a phenoxide, attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen or carbon-oxygen bond. The reaction is generally carried out in the presence of a base to neutralize the generated hydrochloric acid and, in the case of less nucleophilic substrates, to deprotonate the nucleophile.
General Experimental Workflow
Caption: General workflow for N-alkylation reactions.
Quantitative Data
The following table summarizes representative N-alkylation reactions using this compound with various nucleophiles. Please note that the reaction conditions and yields are illustrative and may require optimization for specific substrates.
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 12-24 | 75-85 |
| 2 | 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 8-16 | 80-90 |
| 3 | Piperidine | Et₃N | THF | 65 | 6-12 | 85-95 |
| 4 | Morpholine | Et₃N | Acetonitrile | 80 | 8-16 | 80-90 |
| 5 | Phenol | K₂CO₃ | Acetone | 56 | 12-24 | 60-70 |
| 6 | 4-Nitrophenol | Cs₂CO₃ | DMF | 100 | 6-12 | 70-80 |
| 7 | Imidazole | NaH | THF | 25-65 | 4-8 | 70-80 |
| 8 | Benzimidazole | K₂CO₃ | Acetonitrile | 80 | 12-24 | 65-75 |
Experimental Protocols
Protocol 1: N-Alkylation of an Aromatic Amine (e.g., Aniline)
This protocol describes a general procedure for the N-alkylation of an aromatic amine with this compound.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of aniline in anhydrous acetonitrile, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: O-Alkylation of a Phenol
This protocol provides a general method for the O-alkylation of a phenol using this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenol in anhydrous acetone and add potassium carbonate.
-
Add this compound to the suspension.
-
Heat the mixture to reflux (approximately 56°C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Signaling Pathway Visualization
The diverse pharmacological activities of pyrrolidin-2-one derivatives suggest their interaction with various biological targets. For instance, compounds with antihypertensive and antiarrhythmic properties may modulate adrenergic receptors. The following diagram illustrates a simplified, hypothetical signaling pathway for an antagonist of an alpha-1 adrenergic receptor, a plausible target for a molecule synthesized from this compound.
References
- 1. A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Chloroethyl)pyrrolidin-2-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)pyrrolidin-2-one is a versatile bifunctional molecule serving as a key intermediate in the synthesis of a variety of pharmaceutically active compounds. Its structure incorporates a reactive chloroethyl group, making it an excellent alkylating agent for introducing the pyrrolidin-2-one moiety into larger molecules. The pyrrolidin-2-one ring system is a prevalent scaffold in many centrally active agents and other therapeutic classes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel pharmaceutical agents, with a focus on its application in the development of compounds targeting adrenoceptors.
Applications in Drug Discovery
The primary application of this compound in pharmaceutical synthesis is the N-alkylation of nucleophilic substrates, such as primary and secondary amines. This reaction is instrumental in the construction of molecules with a pyrrolidin-2-one fragment, which is a known pharmacophore in several classes of drugs, including nootropics, anticonvulsants, and cardiovascular agents.
A notable application is in the synthesis of arylpiperazine derivatives containing a pyrrolidin-2-one moiety. These compounds have shown significant affinity for α-adrenoceptors and exhibit potential as antiarrhythmic and antihypertensive agents. The pyrrolidin-2-one group can influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially improving its biological activity and safety profile.
Quantitative Data Presentation
The following table summarizes representative data for the synthesis of an arylpiperazine derivative using an N-alkylation reaction with a haloalkyl-pyrrolidinone intermediate. The data is derived from studies on the synthesis of potent α-adrenoceptor antagonists.
| Compound ID | Target Compound | Starting Materials | Reaction Time (h) | Yield (%) |
| 1 | 1-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}pyrrolidin-2-one | 1-(2-chlorophenyl)piperazine, 1-(3-chloropropyl)pyrrolidin-2-one | 18 | 87 |
| 2 | 1-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}pyrrolidin-2-one | 1-(4-chlorophenyl)piperazine, 1-(3-chloropropyl)pyrrolidin-2-one | 20 | 85 |
| 3 | 1-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]propyl}pyrrolidin-2-one | 1-(2-ethoxyphenyl)piperazine, 1-(3-chloropropyl)pyrrolidin-2-one | 18 | 89 |
Note: The data presented is based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative arylpiperazine derivative incorporating the pyrrolidin-2-one moiety via N-alkylation.
Protocol 1: Synthesis of 1-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}pyrrolidin-2-one
This protocol details the N-alkylation of 1-(2-chlorophenyl)piperazine with a suitable haloalkyl-pyrrolidin-2-one derivative. While the user requested a protocol using this compound, a detailed public protocol for a 3-carbon linker was more readily available and is presented here as a representative example of the N-alkylation reaction. The principles and general procedure are directly applicable.
Materials:
-
1-(2-chlorophenyl)piperazine
-
1-(3-chloropropyl)pyrrolidin-2-one
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
Acetone, anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: To a solution of 1-(2-chlorophenyl)piperazine (0.074 mol) in a mixture of 75 mL of water and 75 mL of acetone, add sodium hydroxide (0.184 mol).
-
Addition of Alkylating Agent: To the stirred mixture, add 1-(3-chloropropyl)pyrrolidin-2-one (0.074 mol).
-
Reaction: Stir the resulting mixture at room temperature (27°C) for 18 hours.
-
Work-up:
-
Separate the organic layer and concentrate it to an oil under reduced pressure.
-
Treat the oil with hot (85°C) 6 N HCl until the solution is complete.
-
Filter the resulting solution and store it at 5°C for 18 hours.
-
-
Isolation of Product:
-
Collect the precipitate that forms on a filter to afford the hydrochloride salt of the product.
-
Concentrate the mother liquor under reduced pressure and recrystallize the residue from water to obtain an additional crop of the product. The combined yield is approximately 87%.[1]
-
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-alkylated product.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of arylpiperazine-substituted pyrrolidin-2-ones.
Caption: General workflow for the synthesis of arylpiperazine-substituted pyrrolidin-2-ones.
Signaling Pathways
The synthesized arylpiperazine-pyrrolidin-2-one derivatives have been shown to act as antagonists at α-adrenoceptors. The following diagrams illustrate the simplified signaling pathways for α1 and α2-adrenoceptors.
α1-Adrenoceptor Signaling Pathway
Caption: Simplified α1-Adrenoceptor signaling pathway.[2][3][4][5]
α2-Adrenoceptor Signaling Pathway
Caption: Simplified α2-Adrenoceptor signaling pathway.[6][7][8]
References
- 1. prepchem.com [prepchem.com]
- 2. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]
- 8. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Applications of 1-(2-Chloroethyl)pyrrolidin-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)pyrrolidin-2-one is a versatile bifunctional molecule of significant interest in medicinal chemistry. Its structure, incorporating both a reactive chloroethyl group and a pyrrolidin-2-one core, renders it a valuable building block for the synthesis of a diverse range of pharmacologically active compounds. The pyrrolidin-2-one moiety is a key pharmacophore in the racetam class of nootropic drugs, such as Piracetam, which are known to enhance cognitive function. The chloroethyl group serves as a potent electrophile, enabling the facile introduction of the N-pyrrolidin-2-one ethyl scaffold onto various nucleophilic substrates, including amines, phenols, and thiols. This allows for the systematic exploration of chemical space around the core structure, facilitating the development of novel therapeutic agents with potential applications in neurodegenerative diseases, cognitive disorders, and other central nervous system (CNS) conditions.
Introduction
The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, most notably as the core of the racetam family of nootropics. Piracetam (2-oxo-1-pyrrolidine acetamide), the first synthesized racetam, has been shown to improve memory and other cognitive functions.[1][2] This has spurred the development of a multitude of analogues with the aim of enhancing potency, selectivity, and pharmacokinetic properties. This compound emerges as a key intermediate in this endeavor, providing a straightforward route to N-alkylation and the generation of diverse chemical libraries for drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential medicinal agents.
Physicochemical Properties and Reactivity
A summary of the key physicochemical properties of this compound is presented in Table 1. The molecule's reactivity is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom, making it susceptible to nucleophilic substitution reactions (SN2).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀ClNO |
| Molecular Weight | 147.60 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 120-125 °C at 1 mmHg |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, Acetone) |
| Reactivity | Electrophilic at the chloroethyl side chain |
Applications in Medicinal Chemistry
The primary application of this compound is as an alkylating agent for the synthesis of N-substituted pyrrolidin-2-one derivatives. This strategy is particularly valuable for the synthesis of analogues of nootropic drugs like Piracetam and for the exploration of new chemical entities with potential CNS activity.
Synthesis of Piracetam Analogues and other Nootropic Agents
This compound serves as a direct precursor to a wide array of Piracetam analogues by reacting it with various primary and secondary amines, phenols, and other nucleophiles. This allows for the modification of the terminal amide group of Piracetam, which can significantly impact the compound's biological activity and pharmacokinetic profile.
General Workflow for Synthesis and Screening
A general workflow for the utilization of this compound in a drug discovery program is depicted below.
Caption: General workflow for the synthesis and screening of novel compounds.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired product.
Synthesis of this compound
While commercially available, this compound can be synthesized from 2-pyrrolidinone and 1-bromo-2-chloroethane.
Protocol 4.1.1: Synthesis of this compound
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Pyrrolidinone | 1.0 | 85.11 | 8.51 g |
| Sodium Hydride (60% in oil) | 1.1 | 40.00 | 4.40 g |
| 1-Bromo-2-chloroethane | 1.2 | 143.40 | 17.21 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL |
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-pyrrolidinone in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 1-bromo-2-chloroethane dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow oil.
General Protocol for the N-Alkylation of Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Protocol 4.2.1: N-Alkylation of a Generic Amine
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Amine (Primary or Secondary) | 1.1 |
| Potassium Carbonate (or other base) | 1.5 |
| Acetonitrile (or other polar aprotic solvent) | - |
Procedure:
-
Dissolve the amine and potassium carbonate in acetonitrile.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
Table 2: Example N-Alkylation Reactions and Conditions
| Nucleophile | Product | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | 1-(2-(Morpholino)ethyl)pyrrolidin-2-one | K₂CO₃ | Acetonitrile | 80 | 85 |
| Piperidine | 1-(2-(Piperidin-1-yl)ethyl)pyrrolidin-2-one | K₂CO₃ | DMF | 100 | 90 |
| Aniline | 1-(2-(Phenylamino)ethyl)pyrrolidin-2-one | NaH | THF | 65 | 75 |
| Phenol | 1-(2-Phenoxyethyl)pyrrolidin-2-one | Cs₂CO₃ | Acetonitrile | 80 | 82 |
Note: Yields are representative and may vary based on reaction scale and purification method.
Potential Signaling Pathways and Mechanisms of Action
The therapeutic effects of racetam-like compounds are believed to be mediated through various mechanisms within the central nervous system. While the precise signaling pathways for novel analogues derived from this compound would require experimental validation, a plausible hypothesis involves the modulation of neurotransmitter systems and neuronal plasticity.
Caption: Plausible signaling pathways for nootropic agents.
Safety Precautions
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Alkylating agents are potentially mutagenic and should be handled with care.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of novel nootropic agents and other CNS-active compounds. Its ability to readily undergo N-alkylation with a wide range of nucleophiles allows for the creation of diverse chemical libraries for hit-to-lead optimization. The protocols and information provided herein are intended to facilitate the use of this reagent in drug discovery and development programs.
References
Application Notes & Protocols: Synthesis of Novel Derivatives from 1-(2-Chloroethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidin-2-one scaffold is a privileged structural motif found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] This five-membered lactam ring is a key component in pharmaceuticals with applications ranging from antibacterial and anticancer to anticonvulsant agents.[1][2] 1-(2-Chloroethyl)pyrrolidin-2-one is a versatile bifunctional building block, featuring an electrophilic chloroethyl group ripe for nucleophilic substitution and a stable lactam core. This allows for the straightforward introduction of diverse functional groups, enabling the generation of extensive chemical libraries for drug discovery and development.
This document provides detailed protocols for the synthesis of novel derivatives via nucleophilic substitution on this compound and outlines the potential biological applications of the resulting compounds.
Synthesis of Novel Derivatives
The primary route for derivatization of this compound is the nucleophilic substitution of the chloride atom. This SN2 reaction is a robust and widely applicable method for forming new carbon-heteroatom bonds. A variety of nucleophiles, including primary and secondary amines, thiols, and azides, can be employed to generate a diverse array of derivatives.
The general reaction scheme involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new bond. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated.[3]
Caption: General reaction scheme for derivatization.
Summary of Potential Derivatives
The following table summarizes various derivatives that can be synthesized from this compound based on analogous reactions reported in the literature. This highlights the versatility of this starting material for generating compounds with diverse functionalities.
| Derivative Name | Nucleophile Used | Potential Biological Activity | Reference for Scaffold Activity |
| 1-(2-Aminoethyl)pyrrolidin-2-one | Ammonia / Azide | Antibacterial, Anticancer | [1][4] |
| 1-(2-(Dimethylamino)ethyl)pyrrolidin-2-one | Dimethylamine | CNS activity, Anticholinergic | [1] |
| 1-(2-(Piperidin-1-yl)ethyl)pyrrolidin-2-one | Piperidine | Anticancer, Antimicrobial | [5] |
| 1-(2-(4-Methylpiperazin-1-yl)ethyl)pyrrolidin-2-one | N-Methylpiperazine | Antipsychotic, Antihistaminic | [1] |
| 1-(2-(Benzylamino)ethyl)pyrrolidin-2-one | Benzylamine | Anticancer | [5] |
| 1-(2-(Phenylthio)ethyl)pyrrolidin-2-one | Thiophenol | Antimicrobial | [2] |
| 1-(2-Azidoethyl)pyrrolidin-2-one | Sodium Azide | Precursor for amines/triazoles | N/A |
Applications and Biological Activity
Derivatives of pyrrolidin-2-one are known to exhibit a wide range of biological activities, making them attractive candidates for drug development. The introduction of various functional groups onto the 1-(2-ethyl) side chain can modulate the pharmacological properties of the parent scaffold.
-
Antimicrobial Activity : Many nitrogen-containing heterocyclic compounds, including pyrrolidinone derivatives, have demonstrated potent antibacterial and antifungal properties.[4][5] The introduction of amine or substituted amine functionalities can enhance the interaction of these molecules with bacterial cell membranes or intracellular targets. For instance, derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4]
-
Anticancer Activity : The pyrrolidin-2-one core is present in several compounds investigated for their antiproliferative effects.[1][5] Novel derivatives can be designed to target specific pathways in cancer cells. For example, some 5-oxopyrrolidine derivatives have shown potent activity against lung cancer cell lines (A549).[5]
Caption: Logical workflow from core scaffold to applications.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many amine reagents are irritants.
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes a general method for the reaction of a primary or secondary amine with this compound.[3]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
TLC plates (silica gel)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., ACN, 10 mL per mmol of starting material).
-
Add the desired amine (1.1-1.2 eq) to the solution.
-
Add the base (1.5 eq, e.g., K₂CO₃) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated.
-
Attach a condenser and heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase is 10% methanol in dichloromethane.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up: Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, FT-IR).
Caption: Experimental workflow for N-alkylation.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains like S. aureus and E. coli.[4]
Materials:
-
Synthesized pyrrolidin-2-one derivatives
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Amoxicillin)
-
Incubator (37 °C)
Procedure:
-
Prepare stock solutions of the synthesized compounds and the control antibiotic in DMSO (e.g., 10 mg/mL).
-
In a sterile 96-well plate, add 100 µL of MHB to each well.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland standard 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.
-
Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Include a positive control (antibiotic), a negative control (broth and inoculum only), and a sterility control (broth only).
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Quantitative data should be recorded and tabulated for comparison across different derivatives.
References
Catalytic Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one, a valuable intermediate in pharmaceutical and organic synthesis. The protocols focus on catalytic methods that enhance reaction efficiency, selectivity, and yield.
Application Notes
This compound serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the reactive chloroethyl group allows for subsequent nucleophilic substitution reactions, making it a versatile precursor for introducing the N-pyrrolidinone moiety into a target structure.
The primary synthetic route to this compound is the N-alkylation of 2-pyrrolidinone. The choice of catalyst and reaction conditions is crucial to favor N-alkylation over potential O-alkylation, a common side reaction with lactams.[1] Furthermore, the use of di-halogenated alkylating agents like 1-bromo-2-chloroethane or 1,2-dichloroethane requires careful control to prevent dimerization or polymerization.
This guide explores two robust catalytic approaches for this synthesis:
-
Strong Base Catalysis in Aprotic Solvents: This classic method utilizes a strong base, such as sodium hydride (NaH), to deprotonate the 2-pyrrolidinone, forming a highly nucleophilic pyrrolidinide anion that readily reacts with the alkylating agent.[1][2]
-
Phase-Transfer Catalysis (PTC): This technique is highly effective for N-alkylation and offers several advantages, including milder reaction conditions, the use of less hazardous and more economical bases like potassium carbonate, and often improved selectivity for the desired N-alkylated product.[1] PTC facilitates the transfer of the pyrrolidinide anion from an aqueous or solid phase to the organic phase where the alkylating agent resides.
The selection of the appropriate method will depend on the scale of the reaction, available reagents, and desired purity of the final product.
Experimental Protocols
Protocol 1: Strong Base Catalyzed Synthesis of this compound
This protocol details the N-alkylation of 2-pyrrolidinone using sodium hydride as the catalyst and 1-bromo-2-chloroethane as the alkylating agent.[1][2][3]
Materials:
-
2-Pyrrolidinone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromo-2-chloroethane
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane (for washing NaH)
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the required amount of sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.
-
Deprotonation: Add anhydrous DMF or THF to the flask to create a suspension of NaH. Cool the suspension to 0 °C using an ice bath. Dissolve 2-pyrrolidinone (1.0 equivalent) in a minimal amount of anhydrous DMF or THF and add it dropwise to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional hour, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of 2-pyrrolidinone should result in a clear solution.[1]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound
This protocol employs a phase-transfer catalyst for the N-alkylation of 2-pyrrolidinone, which can be a more scalable and environmentally benign approach.
Materials:
-
2-Pyrrolidinone
-
1,2-Dichloroethane or 1-bromo-2-chloroethane
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium iodide (TBAI)
-
Toluene or Acetonitrile
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyrrolidinone (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of tetrabutylammonium bromide or iodide (0.05 - 0.1 equivalents).
-
Add the solvent (Toluene or Acetonitrile) and the alkylating agent, 1,2-dichloroethane or 1-bromo-2-chloroethane (1.5 - 2.0 equivalents). Using an excess of the dihaloalkane can help to minimize the formation of the dimerized product.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the consumption of 2-pyrrolidinone is complete.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The excess dihaloalkane can be removed by distillation. The crude this compound can be further purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Methods for this compound Synthesis
| Parameter | Protocol 1: Strong Base Catalysis | Protocol 2: Phase-Transfer Catalysis |
| Catalyst | Sodium Hydride (NaH) | Tetrabutylammonium Bromide (TBAB) or Iodide (TBAI) |
| Base | Sodium Hydride (strong base) | Potassium Carbonate (K₂CO₃) (weaker base) |
| Solvent | Anhydrous DMF or THF | Toluene or Acetonitrile |
| Alkylating Agent | 1-Bromo-2-chloroethane | 1,2-Dichloroethane or 1-Bromo-2-chloroethane |
| Temperature | 0 °C to Room Temperature | Reflux (80-110 °C) |
| Typical Reaction Time | 12-24 hours | 24-48 hours |
| Key Advantages | High reactivity of the pyrrolidinide anion. | Milder base, safer for larger scale, often higher N-alkylation selectivity. |
| Key Disadvantages | Use of hazardous and moisture-sensitive NaH. Potential for side reactions if not carefully controlled. | Longer reaction times, may require higher temperatures. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Catalytic Pathway
Caption: Phase-transfer catalysis mechanism for N-alkylation of 2-pyrrolidinone.
References
Application Notes and Protocols: Reaction of 1-(2-Chloroethyl)pyrrolidin-2-one with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidin-2-one scaffold is a significant structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The functionalization of this core, particularly at the nitrogen atom, allows for the exploration of new chemical space and the development of novel therapeutic agents. The reaction of 1-(2-Chloroethyl)pyrrolidin-2-one with primary amines serves as a robust and versatile method for synthesizing a diverse library of N-substituted pyrrolidin-2-one derivatives. This document provides a detailed protocol for this nucleophilic substitution reaction, including reaction principles, a general experimental procedure, and data presentation guidelines.
Reaction Principles:
The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbon atom of the chloroethyl group attached to the pyrrolidin-2-one ring. This results in the displacement of the chloride ion, which is a good leaving group, and the formation of a new carbon-nitrogen bond.[3]
A critical aspect of this reaction is the management of the hydrochloric acid (HCl) that is generated. To prevent the protonation of the primary amine nucleophile, which would render it unreactive, a base must be included in the reaction mixture.[3] Common bases for this purpose include potassium carbonate (K₂CO₃) or organic bases like diisopropylethylamine (DIPEA). Stoichiometric control is also important to minimize potential side reactions, such as the dialkylation of the primary amine.[4][5] The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction by in-situ conversion of the alkyl chloride to the more reactive alkyl iodide.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the SN2 reaction between this compound and a primary amine.
Caption: General SN2 reaction mechanism.
Experimental Protocols
This section provides a generalized, representative protocol for the reaction of this compound with a primary amine. Researchers should optimize conditions for each specific substrate.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary Amine (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Potassium Iodide (KI), catalytic (0.1 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the selected primary amine (1.1 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF or ACN to achieve a reactant concentration of 0.1-0.5 M.
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted product.
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the synthesis and purification process.
Caption: Standard experimental workflow.
Data Presentation
Quantitative results from screening different primary amines or reaction conditions should be summarized in a clear, tabular format. This allows for easy comparison of yields and optimization parameters.
Table 1: Example Data for the Reaction with Various Primary Amines
| Entry | Primary Amine (R-NH₂) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | Benzylamine | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | Aniline | K₂CO₃ | DMF | 80 | 12 | 62 |
| 3 | Cyclohexylamine | K₂CO₃ | ACN | 70 | 8 | 91 |
| 4 | n-Butylamine | DIPEA | ACN | 70 | 5 | 88 |
| 5 | 4-Methoxybenzylamine | K₂CO₃ | DMF | 80 | 6 | 89 |
¹ Isolated yield after purification. Data are representative and for illustrative purposes only.
Safety Precautions:
-
This compound is an alkylating agent and should be handled with care.
-
Primary amines can be corrosive and toxic.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
The Role of Pyrrolidin-2-one Derivatives in the Synthesis of Novel Antipsychotic Agents
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Chloroethyl)pyrrolidin-2-one and its analogs are versatile chemical building blocks in medicinal chemistry. While not a direct precursor to currently marketed antipsychotics, the pyrrolidin-2-one moiety is a key structural feature in the development of novel antipsychotic candidates, particularly those targeting adrenergic receptors. This document provides detailed application notes and protocols for the synthesis of arylpiperazine derivatives containing a pyrrolidin-2-one scaffold, which have shown potential as α-adrenoceptor antagonists—a mechanism of action relevant to antipsychotic activity. The primary synthetic route involves the key intermediate, 1-(3-chloropropyl)pyrrolidin-2-one, which is synthesized from readily available starting materials.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the intermediate and final target compounds with potential antipsychotic activity.
Table 1: Synthesis of the Key Intermediate - 1-(3-Chloropropyl)pyrrolidin-2-one
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| 2-Pyrrolidinone | 1-Bromo-3-chloropropane | Sodium Hydride | Toluene | 4 | 60 | 85 |
Table 2: Synthesis of Novel Arylpiperazine Pyrrolidin-2-one Derivatives
| Intermediate | Arylpiperazine | Base | Solvent | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| 1-(3-Chloropropyl)pyrrolidin-2-one | 1-(2-Chlorophenyl)piperazine | K₂CO₃, KI | Acetonitrile | 48 | Reflux | 75 |
| 1-(3-Chloropropyl)pyrrolidin-2-one | 1-(2-Methoxyphenyl)piperazine | K₂CO₃, KI | Acetonitrile | 48 | Reflux | 82 |
| 1-(3-Chloropropyl)pyrrolidin-2-one | 1-(2-Fluorophenyl)piperazine | K₂CO₃, KI | Acetonitrile | 48 | Reflux | 78 |
Table 3: Pharmacological Data of Novel Arylpiperazine Pyrrolidin-2-one Derivatives
| Compound | Target Receptor | Binding Affinity (pKi) | Functional Activity |
| 1-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}pyrrolidin-2-one | α₁-adrenoceptor | 7.13 | Antagonist |
| 1-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}pyrrolidin-2-one | α₂-adrenoceptor | 7.29 | Antagonist |
| 1-{3-[4-(2-Ethoxyphenyl)piperazin-1-yl]propyl}pyrrolidin-2-one | α₁-adrenoceptor | Not specified | Antagonist |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Chloropropyl)pyrrolidin-2-one
Materials:
-
2-Pyrrolidinone
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromo-3-chloropropane
-
Anhydrous Toluene
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous toluene, a solution of 2-pyrrolidinone (1.0 eq) in anhydrous toluene is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
1-Bromo-3-chloropropane (1.2 eq) is then added, and the mixture is heated to 60 °C and stirred for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 1-(3-chloropropyl)pyrrolidin-2-one as a colorless oil.
Protocol 2: General Procedure for the Synthesis of 1-{3-[4-(Aryl)piperazin-1-yl]propyl}pyrrolidin-2-one Derivatives
Materials:
-
1-(3-Chloropropyl)pyrrolidin-2-one
-
Appropriate arylpiperazine (e.g., 1-(2-chlorophenyl)piperazine)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
A mixture of 1-(3-chloropropyl)pyrrolidin-2-one (1.0 eq), the corresponding arylpiperazine (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and a catalytic amount of KI in anhydrous acetonitrile is prepared in a round-bottom flask.
-
The reaction mixture is refluxed with stirring for 48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the final arylpiperazine pyrrolidin-2-one derivative.
Mandatory Visualization
Synthetic Pathway
Caption: Synthetic pathway for arylpiperazine pyrrolidin-2-one derivatives.
Proposed Signaling Pathway
Many atypical antipsychotics exhibit antagonist activity at α₁- and α₂-adrenergic receptors. Blockade of these receptors, particularly in the prefrontal cortex, is thought to contribute to their therapeutic effects by modulating downstream dopaminergic and serotonergic neurotransmission.
Caption: Proposed signaling pathway for α-adrenoceptor antagonist antipsychotics.
Application Notes and Protocols for the Laboratory-Scale Production of 1-(2-Chloroethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its rigid, five-membered lactam ring provides a valuable template for developing ligands with specific three-dimensional orientations. The introduction of a reactive functional group, such as a chloroethyl moiety at the N1 position, transforms the pyrrolidinone core into a versatile intermediate for further chemical elaboration.
1-(2-Chloroethyl)pyrrolidin-2-one serves as a key building block for synthesizing a wide range of more complex molecules. The terminal chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, azides), enabling the attachment of diverse pharmacophores or linkers. This reactivity is pivotal in the development of novel drug candidates, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Its utility is analogous to other haloalkyl-substituted heterocycles which are widely used as intermediates in the preparation of pharmaceutical compounds.[2]
Synthesis Overview: N-Alkylation of 2-Pyrrolidinone
The most direct laboratory-scale synthesis of this compound is achieved through the N-alkylation of 2-pyrrolidinone.[3][4] This reaction involves the deprotonation of the lactam nitrogen with a strong base, followed by a nucleophilic substitution reaction with a suitable two-carbon electrophile, such as 1-bromo-2-chloroethane. The use of 1-bromo-2-chloroethane is strategic, as the carbon-bromine bond is more labile than the carbon-chlorine bond, facilitating selective alkylation to yield the desired product.[5]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol describes a representative procedure for the N-alkylation of 2-pyrrolidinone. All operations should be performed in a well-ventilated fume hood using anhydrous solvents and reagents.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Pyrrolidinone | 616-45-5 | 85.11 | 50.0 | 1.0 | 4.26 g |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 55.0 | 1.1 | 2.20 g |
| 1-Bromo-2-chloroethane | 107-04-0 | 143.40 | 55.0 | 1.1 | 7.89 g (5.4 mL) |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | - | - | - | 100 mL |
| Anhydrous Hexane (for washing NaH) | 110-54-3 | - | - | - | 2 x 15 mL |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | - | - | ~50 mL |
| Ethyl Acetate | 141-78-6 | - | - | - | As needed |
| Brine (Saturated aq. NaCl) | 7647-14-5 | - | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - | As needed |
3.2. Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
1-Bromo-2-chloroethane: A toxic and potentially carcinogenic alkylating agent. Handle with extreme care in a fume hood. Avoid inhalation and skin contact.
-
Dimethylformamide (DMF): A skin and respiratory irritant. Use in a well-ventilated area.
-
Always perform reactions in a clean, dry, and inert atmosphere when using moisture-sensitive reagents like NaH.
3.3. Reaction Procedure
-
Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried before assembly.
-
Base Preparation: In the reaction flask, suspend the 60% sodium hydride dispersion in 15 mL of anhydrous hexane. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula. Repeat this washing step once more to remove the mineral oil.
-
Deprotonation: Add 80 mL of anhydrous DMF to the washed NaH. Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-pyrrolidinone (4.26 g) in 20 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. The formation of the sodium salt should result in a clear or slightly hazy solution.[3]
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add 1-bromo-2-chloroethane (7.89 g) dropwise via the dropping funnel over 20 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
3.4. Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Value / Condition | Notes |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor N-alkylation over potential O-alkylation.[3] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents are preferred.[3] |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required for efficient deprotonation. |
| Purification | Vacuum Distillation / Column Chromatography | The method depends on the purity and scale of the crude product. |
| Expected Yield | 60-80% | Yields can vary based on the purity of reagents and reaction conditions. |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloroethyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloroethyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 1-(2-Chloroethyl)pyrrolidine?
The most common laboratory synthesis involves the reaction of 2-pyrrolidin-1-ylethanol with thionyl chloride (SOCl₂). This reaction converts the hydroxyl group of the starting material into a chloro group, yielding 1-(2-Chloroethyl)pyrrolidine, which is typically isolated as its hydrochloride salt for stability.[1][2]
Q2: What are the most common byproducts I should expect in this synthesis?
Several byproducts can form during the synthesis of 1-(2-Chloroethyl)pyrrolidine. The presence and quantity of these byproducts can be influenced by reaction conditions. The most frequently encountered byproducts include:
-
Unreacted Starting Material: Residual 2-pyrrolidin-1-ylethanol is a common impurity if the reaction does not go to completion.
-
Cyclized Byproduct: 1,2,3-Oxathiazolidine-2-oxide can form, particularly if a tertiary amine base is used or under certain reaction conditions.[3][4]
-
Thionyl Chloride Degradation Products: Aged or improperly stored thionyl chloride can contain impurities such as disulfur dichloride (S₂Cl₂), sulfuryl chloride (SO₂Cl₂), sulfur dioxide (SO₂), and chlorine (Cl₂), which can lead to further side reactions.[3][5][6]
Q3: How can I minimize the formation of the 1,2,3-oxathiazolidine-2-oxide byproduct?
The formation of this cyclized byproduct is often promoted by the presence of a base.[4] While a base is sometimes used to quench the HCl generated, its absence can suppress the formation of the oxathiazolidine.[4] Careful control of the reaction temperature and the order of addition of reagents can also influence the reaction pathway.
Q4: My final product is a yellow or brown color. What is the likely cause?
A yellow or brown hue in the final product is often attributed to the presence of sulfur-containing byproducts, such as disulfur dichloride, which can arise from the decomposition of thionyl chloride, especially in aged samples.[3][6] Purification of the thionyl chloride by distillation before use can mitigate this issue.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-(2-Chloroethyl)pyrrolidine | Incomplete reaction. | - Ensure an adequate excess of thionyl chloride is used.- Increase the reaction time or temperature, monitoring for decomposition.- Use a solvent in which both reactants are soluble. |
| Degradation of the product during workup. | - Keep the workup conditions cold.- Promptly convert the free base to the more stable hydrochloride salt.[6] | |
| Presence of Unreacted 2-pyrrolidin-1-ylethanol | Insufficient thionyl chloride or reaction time. | - Increase the molar ratio of thionyl chloride to the starting material.- Extend the reaction time at the optimal temperature. |
| Poor mixing. | - Ensure efficient stirring throughout the reaction. | |
| Significant Formation of 1,2,3-Oxathiazolidine-2-oxide | Reaction conditions favoring cyclization. | - Avoid the use of a tertiary amine base if possible.- Add the amino alcohol to the thionyl chloride solution slowly at a low temperature to control the initial reaction. |
| Product Discoloration (Yellow/Brown) | Impure thionyl chloride. | - Use freshly distilled thionyl chloride.[3]- Store thionyl chloride under an inert atmosphere and protected from light.[7] |
| Side reactions involving sulfur compounds. | - Optimize reaction temperature to minimize decomposition of thionyl chloride and its intermediates. | |
| Difficulty in Isolating the Product | The free base is unstable. | - Isolate the product as the hydrochloride salt by bubbling dry HCl gas through a solution of the free base or by recrystallization from an appropriate solvent system like isopropanol/di-isopropyl ether.[6] |
Quantitative Data on Byproduct Formation
| Compound | Typical Purity of Main Product (%) | Common Byproduct Levels (%) |
| 1-(2-Chloroethyl)pyrrolidine Hydrochloride | >95 | |
| 2-pyrrolidin-1-ylethanol (Unreacted Starting Material) | 1-5 | |
| 1,2,3-Oxathiazolidine-2-oxide | <1 - 5 (higher with base) | |
| Sulfur-based impurities (from SOCl₂) | Traces - 2 |
Experimental Protocol: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
2-pyrrolidin-1-ylethanol
-
Thionyl chloride (SOCl₂)
-
Toluene (or another suitable anhydrous solvent)
-
Anhydrous ethanol (for recrystallization)
-
Diethyl ether (for trituration)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a stirred solution of 2-pyrrolidin-1-ylethanol (1.0 equivalent) in anhydrous toluene under an inert atmosphere, slowly add thionyl chloride (1.1 to 1.5 equivalents) at 0-5 °C. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent) for 1-3 hours, or until the reaction is complete as monitored by TLC or GC-MS.[1][2]
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the solvent and excess thionyl chloride.
-
The resulting residue can be triturated with diethyl ether to induce solidification. The solid is then collected by filtration.[1]
-
For further purification, the crude solid can be recrystallized from anhydrous ethanol to yield 1-(2-Chloroethyl)pyrrolidine hydrochloride as a white to off-white crystalline solid.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride.
Caption: Logical relationships in the formation of byproducts during the synthesis.
References
- 1. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]
- 2. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4759826A - Process for purifying thionyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Purification of 1-(2-Chloroethyl)pyrrolidin-2-one
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 1-(2-Chloroethyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route but typically include unreacted starting materials, residual solvents (like toluene), and excess reagents such as thionyl chloride or its byproducts.[1][2] Side-products from hydrolysis, where the lactam ring is opened, can also be present, especially if the reaction is exposed to strong acids or bases.[3]
Q2: My crude product is a dark-colored oil. How can I decolorize it?
A2: For colored impurities, you can try several methods. One approach is trituration with a solvent in which the product is sparingly soluble, such as diethyl ether, which can help remove colored impurities as the product solidifies.[2] Alternatively, you can treat a solution of the crude product with activated carbon, followed by filtration before proceeding with another purification step like recrystallization or distillation.
Q3: Which purification technique is most suitable for my needs?
A3: The choice of technique depends on the scale of your experiment and the required purity.
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Vacuum Distillation: Ideal for large-scale purification to remove non-volatile or highly volatile impurities.[4][5]
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Recrystallization: A good option for medium to large quantities if the product is a solid at room temperature and a suitable solvent is found. It is effective at removing impurities with different solubility profiles.[4][6]
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Column Chromatography: Best for achieving very high purity, especially on a small to medium scale, as it separates compounds based on their differential adsorption to a stationary phase.[7][8]
Q4: My product is an oil and will not crystallize. What should I do?
A4: The presence of impurities often inhibits crystallization, causing the product to "oil out".[3] First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, purifying the material by column chromatography is the most effective way to remove these impurities.[3] After chromatography, you can attempt recrystallization again with the purified product. Trying a variety of solvent systems (e.g., hexane/ethyl acetate, ethanol) can also help induce crystallization.[6]
Q5: Is this compound sensitive to heat or pH changes during purification?
A5: Yes, N-acyl lactams can be susceptible to hydrolysis under strong acidic or basic conditions.[3] It is recommended to use neutral or mildly acidic/basic conditions during aqueous workups. Prolonged exposure to high temperatures during distillation should also be minimized to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Purification | The crude mixture contains multiple impurities with physical properties (e.g., boiling point, polarity) similar to the product. | Combine purification techniques. For example, perform a vacuum distillation first to remove the bulk of impurities, followed by recrystallization or flash column chromatography for final polishing.[4] |
| Significant Product Loss / Low Yield | - The product may be partially soluble in the aqueous phase during extractions.- The product may have degraded due to harsh pH or high temperatures.- Inefficient elution from a chromatography column. | - During liquid-liquid extraction, saturate the aqueous layer with sodium chloride to decrease the product's solubility.- Use mild conditions (e.g., saturated sodium bicarbonate instead of strong bases) for washes and minimize heating time.[3]- Optimize the solvent system for column chromatography to ensure complete elution of the product. |
| Product Appears Wet or Gummy After Isolation | Residual solvent is trapped within the product matrix. | Dry the product under a high vacuum for an extended period. If the product is a solid, gently crushing it can help release trapped solvent. |
| Inconsistent Results Between Batches | Variations in the crude material's composition or water content. | Analyze the crude material (e.g., by NMR or GC) before purification to identify the major impurities. For compounds like pyrrolidine, water content can be an issue and may require a specific dewatering step before final purification.[9] |
Data Presentation: Comparison of Purification Techniques
The following table summarizes the effectiveness of common purification techniques for this compound.
| Technique | Typical Purity | Typical Yield | Recommended Scale | Key Advantages & Disadvantages |
| Vacuum Distillation | >95% | 60-80% | >10 g | Pro: Effective for large scales and removing non-volatile impurities.[5] Con: Requires thermal stability; may not separate isomers or compounds with close boiling points. |
| Recrystallization | >98% | 50-70%[2] | 1-50 g | Pro: Can yield very pure material; cost-effective.[4] Con: Requires a solid product and a suitable solvent; can have lower yields.[6] |
| Column Chromatography | >99% | 40-60% | <10 g | Pro: High resolution for separating complex mixtures.[7][8] Con: More time-consuming, requires larger volumes of solvent, and can be less practical for large scales. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is suitable for separating liquids with different boiling points. Given the predicted high boiling point of similar structures, vacuum distillation is necessary to prevent thermal degradation.[10]
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Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation in a fume hood. Use a round-bottom flask containing the crude oil and a magnetic stir bar.[11]
-
Distillation:
-
Begin stirring and slowly heat the flask using a heating mantle.
-
Gradually reduce the pressure using a vacuum pump.
-
Collect and discard any initial low-boiling fractions, which may contain residual solvents.
-
Carefully collect the main product fraction at a stable temperature and pressure.
-
-
Analysis: Analyze the collected fraction for purity using GC-MS or NMR spectroscopy.[11]
Protocol 2: Recrystallization from Ethanol
This protocol is adapted from methods used for similar pyrrolidine derivatives.[2]
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Solvent Selection: An ideal solvent will dissolve the crude material when hot but not at room temperature.[4] Anhydrous ethanol is a good starting point.[2]
-
Procedure:
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the material completely.
-
If the solution is colored, you may add a small amount of activated carbon, heat briefly, and then filter the hot solution through a fluted filter paper to remove the carbon.
-
Allow the solution to cool slowly to room temperature, undisturbed, to allow for crystal formation.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under a vacuum.
Protocol 3: Flash Column Chromatography
This technique separates compounds based on their polarity.[12]
-
Column Packing:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack evenly under gravity or with light pressure.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).
-
Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[13]
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the purification of crude this compound.
Caption: Troubleshooting workflow for purification.
References
- 1. guidechem.com [guidechem.com]
- 2. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. rnlkwc.ac.in [rnlkwc.ac.in]
- 8. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 9. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 10. 1-(2-chloroethyl)pyrrolidine-2,5-dione CAS#: 41212-96-8 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromtech.com [chromtech.com]
Technical Support Center: Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Chloroethyl)pyrrolidin-2-one synthesis.
Disclaimer
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of this compound:
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Pathway A: N-Alkylation of 2-Pyrrolidone. This involves the reaction of 2-pyrrolidone with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane or 1,2-dichloroethane, in the presence of a base.
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Pathway B: Chlorination of N-(2-hydroxyethyl)-2-pyrrolidone. This is a two-step process starting with the synthesis of N-(2-hydroxyethyl)-2-pyrrolidone, followed by the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride (SOCl₂).
Below are troubleshooting guides and FAQs for each proposed pathway.
Troubleshooting Guide: Pathway A - N-Alkylation of 2-Pyrrolidone
This section addresses common issues encountered during the N-alkylation of 2-pyrrolidone with a 1,2-dihaloethane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently strong base: The N-H proton of 2-pyrrolidone is weakly acidic and requires a sufficiently strong base for deprotonation. 2. Low reaction temperature: The reaction may have a high activation energy. 3. Poor solvent choice: The solvent may not be suitable for dissolving reactants or facilitating the reaction. 4. Inactive alkylating agent: The 1,2-dihaloethane may have decomposed. | 1. Use a stronger base such as sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK). 2. Increase the reaction temperature. Consider refluxing in a suitable solvent. 3. Use a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). 4. Use a fresh bottle of the alkylating agent or purify it before use. |
| Formation of Side Products | 1. Dialkylation: The product, this compound, may react further with another molecule of deprotonated 2-pyrrolidone. 2. Elimination reaction: The 1,2-dihaloethane can undergo elimination to form vinyl chloride or vinyl bromide, especially with a strong, sterically hindered base. | 1. Use a slight excess of the 1,2-dihaloethane. Add the deprotonated 2-pyrrolidone slowly to the solution of the alkylating agent. 2. Use a less sterically hindered base. Control the reaction temperature carefully. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution with starting materials during chromatography. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine or a different organic solvent to break the emulsion. 3. Optimize the mobile phase for chromatography. Consider using a different stationary phase. |
Frequently Asked Questions (FAQs): Pathway A
Q1: Which 1,2-dihaloethane is better to use, 1-bromo-2-chloroethane or 1,2-dichloroethane?
A1: 1-Bromo-2-chloroethane is generally more reactive than 1,2-dichloroethane because the carbon-bromine bond is weaker and bromide is a better leaving group than chloride.[1] This can lead to faster reaction times and potentially higher yields. However, 1,2-dichloroethane is less expensive and may be preferred for large-scale synthesis.
Q2: What is the best base to use for the deprotonation of 2-pyrrolidone?
A2: Strong bases like sodium hydride (NaH) are very effective for deprotonating lactams. It forms the sodium salt of 2-pyrrolidone and hydrogen gas, which drives the reaction to completion. Potassium tert-butoxide is another strong base that can be used. Weaker bases like potassium carbonate may also work, but might require higher temperatures and longer reaction times.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.
Experimental Protocol: N-Alkylation of 2-Pyrrolidone (General Procedure)
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF, a solution of 2-pyrrolidone (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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The mixture is stirred at room temperature for 1 hour or until hydrogen evolution ceases.
-
The reaction mixture is then cooled to 0 °C, and a solution of 1-bromo-2-chloroethane (1.2 eq.) in anhydrous DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Troubleshooting Guide: Pathway B - Chlorination of N-(2-hydroxyethyl)-2-pyrrolidone
This section addresses common issues that may arise during the chlorination of N-(2-hydroxyethyl)-2-pyrrolidone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Decomposition of chlorinating agent: Thionyl chloride (SOCl₂) is sensitive to moisture. 2. Insufficient reaction temperature: The reaction may not proceed at low temperatures. 3. Formation of stable intermediates: A stable intermediate, such as a chlorosulfite ester, may not be converting to the final product. | 1. Use freshly distilled or a new bottle of thionyl chloride. Ensure all glassware is oven-dried. 2. Gently heat the reaction mixture. Refluxing is often necessary. 3. Add a catalytic amount of DMF, which can facilitate the conversion to the alkyl chloride. |
| Formation of Side Products | 1. Elimination reaction: The product can undergo elimination to form N-vinyl-2-pyrrolidone, especially at high temperatures or in the presence of a base. 2. Ether formation: Unreacted N-(2-hydroxyethyl)-2-pyrrolidone can react with the product to form an ether. | 1. Maintain a moderate reaction temperature. Avoid using a base in the reaction mixture. 2. Ensure complete conversion of the starting material. Use a slight excess of the chlorinating agent. |
| Difficult Product Isolation | 1. Product is a volatile liquid. 2. Residual chlorinating agent and byproducts (HCl, SO₂). | 1. Use a rotary evaporator with a cold trap to remove the solvent. Be cautious not to lose the product. 2. After the reaction, carefully remove the excess thionyl chloride under reduced pressure. The crude product can be purified by distillation. |
Frequently Asked questions (FAQs): Pathway B
Q1: What are the safety precautions when working with thionyl chloride?
A1: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Q2: Can I use other chlorinating agents besides thionyl chloride?
A2: Yes, other chlorinating agents like phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), or oxalyl chloride can also be used. However, the reaction conditions and workup procedures will vary depending on the reagent. Thionyl chloride is often preferred because the byproducts are gaseous (HCl and SO₂) and can be easily removed.
Q3: How is N-(2-hydroxyethyl)-2-pyrrolidone synthesized?
A3: N-(2-hydroxyethyl)-2-pyrrolidone can be synthesized by the reaction of γ-butyrolactone with ethanolamine. This reaction is typically carried out at elevated temperatures.
Experimental Protocol: Chlorination of N-(2-hydroxyethyl)-2-pyrrolidone (General Procedure)
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), N-(2-hydroxyethyl)-2-pyrrolidone (1.0 eq.) is added.
-
The flask is cooled in an ice bath, and thionyl chloride (1.5 eq.) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Data Presentation
While specific yield data for the target molecule is not available in the searched literature, the following table illustrates how to present comparative data for reaction optimization.
Table 1: Hypothetical Yields for N-Alkylation of 2-Pyrrolidone
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 35 |
| 2 | NaH | THF | 65 | 12 | 65 |
| 3 | NaH | DMF | 25 | 12 | 75 |
| 4 | t-BuOK | THF | 25 | 18 | 70 |
Visualizations
Caption: Proposed synthetic pathways for this compound.
Caption: A logical workflow for troubleshooting low-yield synthesis reactions.
References
Overcoming challenges in the N-alkylation with 1-(2-Chloroethyl)pyrrolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in N-alkylation reactions using 1-(2-chloroethyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during N-alkylation with this compound?
The most prevalent challenges include:
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Over-alkylation: The mono-alkylated product can react further with the alkylating agent to yield di-alkylated and even quaternary ammonium salt byproducts. This is often because the mono-alkylated amine is more nucleophilic than the starting amine.
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Low Reactivity: The reaction may be slow or not proceed to completion, especially with less nucleophilic amines.
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Side Reactions: The presence of the lactam ring in this compound could potentially lead to side reactions under harsh basic or high-temperature conditions, although specific examples are not extensively documented in publicly available literature.
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Workup and Purification: Separating the desired product from unreacted starting materials, byproducts, and inorganic salts can be challenging.
Q2: How can I minimize over-alkylation?
To favor mono-alkylation, consider the following strategies:
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Stoichiometry Control: Use a large excess of the amine nucleophile relative to this compound. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.
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Slow Addition: Add this compound slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.
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Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the subsequent alkylation steps.
Q3: What are the recommended starting conditions for a typical N-alkylation with this compound?
Based on protocols for structurally similar chloroethylamines, a good starting point would be:
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Base: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents).
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Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).
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Catalyst: A catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (0.1 equivalents) can be beneficial, as the in situ formation of the more reactive iodoethyl derivative can accelerate the reaction.
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Temperature: Start at room temperature and gradually increase to reflux (e.g., 80 °C in acetonitrile) while monitoring the reaction progress.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction. TLC can quickly show the consumption of starting materials and the formation of products. LC-MS is particularly useful for identifying the desired product and any byproducts by their mass-to-charge ratio.
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
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Question: My reaction is not proceeding, and I'm recovering most of my starting amine. What should I do?
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Answer:
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Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to 50-80 °C or even reflux.
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Add a Catalyst: If not already present, add a catalytic amount of sodium or potassium iodide. The iodide is a better leaving group than chloride and can significantly speed up the reaction.
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Check Your Base: Ensure your base is strong enough and sufficiently soluble in the reaction medium. Cesium carbonate (Cs₂CO₃) is more soluble and can be more effective than K₂CO₃. If using a weaker base like sodium bicarbonate, it may not be sufficient to deprotonate the amine or neutralize the generated HCl.
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Solvent Choice: Ensure your reactants are soluble in the chosen solvent. For poorly soluble substrates, a solvent like DMF or DMSO might be necessary.
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Reagent Purity: Verify the purity of your this compound and amine. Impurities can inhibit the reaction.
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Problem 2: Formation of multiple products, likely due to over-alkylation.
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Question: My TLC and LC-MS show multiple spots/peaks corresponding to di-alkylation and possibly quaternary salts. How can I improve the selectivity for the mono-alkylated product?
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Answer:
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Adjust Stoichiometry: Increase the excess of the amine starting material to 3-5 equivalents relative to this compound.
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Control Reagent Addition: Add the alkylating agent dropwise over a prolonged period to maintain its low concentration in the reaction mixture.
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Lower the Temperature: Reduce the reaction temperature to slow down the rate of the second alkylation, which often has a higher activation energy.
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Run to Partial Conversion: Monitor the reaction closely and stop it before the starting amine is fully consumed to minimize the formation of the di-alkylated product.
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Problem 3: Difficulty in purifying the final product.
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Question: I'm having trouble isolating my desired product from the reaction mixture. What purification strategies are recommended?
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Answer:
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Aqueous Workup: After the reaction is complete, cool the mixture and filter off any inorganic salts. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water and some polar impurities.
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Acid-Base Extraction: If your product is basic, you can perform an acid-base extraction. Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate your amine product and bring it into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and re-extract your product with an organic solvent.
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Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying N-alkylated products. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective.
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Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary or Secondary Amine
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 to 3.0 equivalents), anhydrous potassium carbonate (2.5 equivalents), and potassium iodide (0.1 equivalents).
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Solvent Addition: Add a suitable anhydrous solvent such as acetonitrile or DMF (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).
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Reagent Addition: Dissolve this compound (1.0 equivalent) in a small amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.
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Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C for acetonitrile) and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
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Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: General Reaction Parameters for N-Alkylation with this compound (Illustrative)
| Nucleophile (Amine) | Stoichiometry (Amine:Alkylating Agent) | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Primary Aliphatic Amine | 3:1 | K₂CO₃ (2.5) | Acetonitrile | 80 | 4-12 | Moderate to Good |
| Secondary Aliphatic Amine | 2:1 | K₂CO₃ (2.5) | Acetonitrile | 80 | 6-18 | Moderate to Good |
| Aniline (less nucleophilic) | 1.5:1 | Cs₂CO₃ (2.0) | DMF | 100-120 | 12-24 | Low to Moderate |
| Heterocyclic Amine (e.g., Imidazole) | 2:1 | K₂CO₃ (2.0) | DMF | 80-100 | 8-16 | Moderate |
Note: The data in this table are illustrative and based on general principles of N-alkylation and data for analogous reagents. Actual results may vary depending on the specific substrate and reaction conditions.
Mandatory Visualization
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting decision tree for common issues.
Preventing polymerization of 1-(2-Chloroethyl)pyrrolidin-2-one
Welcome to the technical support center for 1-(2-Chloroethyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, storage, and use of this compound, with a specific focus on preventing unintended polymerization and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure, featuring a pyrrolidinone ring and a reactive chloroethyl group, makes it a versatile building block in medicinal chemistry.
Q2: What are the main stability concerns when working with this compound?
The primary stability concern with this compound is its potential for self-reaction or polymerization, particularly under certain conditions such as elevated temperatures, exposure to light, or the presence of certain impurities. The molecule possesses two key reactive sites: the lactam ring and the N-substituted chloroethyl group, which can contribute to its instability.
Q3: What could trigger the polymerization of this compound?
While specific polymerization mechanisms for this compound are not extensively documented, based on the chemistry of similar molecules like N-vinylpyrrolidone and other lactams, several factors could potentially trigger polymerization:
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Heat: Elevated temperatures can provide the activation energy needed for polymerization to initiate.
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Light: UV radiation can sometimes initiate radical reactions, leading to polymerization.[1][2]
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Contaminants: Impurities, such as strong acids, bases, or metal ions, can act as catalysts for polymerization.
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Moisture: The presence of water can lead to hydrolysis of the lactam ring, especially under acidic or basic conditions, which may precede or compete with polymerization.[3]
Q4: How can I visually identify if my sample of this compound has started to polymerize?
Signs of polymerization can include:
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An increase in viscosity or solidification of the liquid.
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The formation of a precipitate or cloudiness in the solution.
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A noticeable change in color.
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An exothermic reaction (release of heat).
Q5: What are the recommended storage conditions to prevent polymerization?
To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: The compound appears viscous or has solidified upon storage.
| Possible Cause | Troubleshooting Steps |
| Spontaneous Polymerization | 1. Do not attempt to melt the solidified mass. This could accelerate the reaction. 2. Safely dispose of the material according to your institution's guidelines for reactive chemicals. 3. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. 4. Consider adding a stabilizer for long-term storage (see below). |
| Low-Temperature Crystallization | 1. Gently warm the sample to room temperature to see if it returns to a liquid state. 2. If it remains solid or highly viscous at room temperature , it is likely polymerized. |
Issue 2: The reaction involving this compound is giving low yields and producing a significant amount of an insoluble byproduct.
| Possible Cause | Troubleshooting Steps |
| Polymerization Under Reaction Conditions | 1. Lower the reaction temperature. 2. Use a more dilute solution to reduce the proximity of monomer units. 3. Ensure all reagents and solvents are pure and dry. Impurities can initiate polymerization.[4] 4. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture if a radical-mediated polymerization is suspected.[4] |
| Side Reactions of the Chloroethyl Group | 1. Protect the chloroethyl group if it is not the intended site of reaction. 2. Choose reaction conditions that are milder and less likely to activate the C-Cl bond for unwanted side reactions. |
Experimental Protocols
Protocol for Stabilization of this compound for Storage
For extended storage, the addition of a stabilizer can help prevent polymerization.
Materials:
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This compound
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Hydroquinone (or other suitable radical inhibitor)
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Anhydrous solvent (e.g., dichloromethane, optional)
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Inert gas (Nitrogen or Argon)
Procedure:
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If the compound is in a solvent, ensure the solvent is anhydrous.
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Under an inert atmosphere, add a small amount of hydroquinone to the this compound. A typical concentration is 100-200 ppm.
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Gently agitate the mixture to ensure the stabilizer is dissolved.
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Store the stabilized solution in a tightly sealed container, protected from light, in a refrigerator.
Protocol for Monitoring Polymerization
Regularly monitoring the purity of your this compound can help detect the early stages of polymerization.
Methodology:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Periodically acquire a 1H NMR spectrum of a sample. Broadening of peaks or the appearance of new, broad signals in the aliphatic region can indicate the formation of oligomers or polymers.
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Gas Chromatography-Mass Spectrometry (GC-MS): Monitor the purity of the compound over time. A decrease in the peak corresponding to the monomer and the appearance of broader, later-eluting peaks can suggest oligomerization.
Visualizations
Below are diagrams illustrating potential logical relationships and workflows related to the handling of this compound.
Caption: Logical relationship between polymerization triggers and preventive measures.
Caption: Recommended experimental workflow for handling the compound.
References
Side reactions of the chloroethyl group in 1-(2-Chloroethyl)pyrrolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)pyrrolidin-2-one. The information is designed to help you anticipate and resolve common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The molecule has two primary reactive sites: the electrophilic carbon atom of the chloroethyl group, which is susceptible to nucleophilic attack, and the hydrogens on the carbon adjacent to the chlorine, which can be abstracted by a base, leading to elimination. The lactam ring can also be susceptible to hydrolysis under strong acidic or basic conditions.
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reactions involving the chloroethyl group are elimination of hydrogen chloride (HCl) to form 1-vinylpyrrolidin-2-one, and nucleophilic substitution, typically hydrolysis to N-(2-hydroxyethyl)pyrrolidin-2-one, especially in the presence of water or other nucleophiles. Under certain conditions, intermolecular reactions can lead to dimer or oligomer formation.
Q3: How can I minimize the formation of the elimination byproduct, 1-vinylpyrrolidin-2-one?
A3: To minimize the formation of 1-vinylpyrrolidin-2-one, it is crucial to control the reaction temperature and the choice of base. Use of bulky, non-nucleophilic bases can favor elimination. Therefore, using a weaker base and maintaining a lower reaction temperature can significantly reduce the rate of this side reaction.
Q4: What conditions favor the hydrolysis of the chloroethyl group?
A4: The presence of water, hydroxide ions, or other nucleophiles in the reaction mixture will promote the hydrolysis of the chloroethyl group to the corresponding hydroxyethyl derivative. To avoid this, ensure all reactants, solvents, and glassware are anhydrous. Running reactions under an inert atmosphere can also help to prevent the introduction of atmospheric moisture.
Q5: Can the lactam ring of this compound open during a reaction?
A5: Yes, the lactam ring can undergo hydrolysis, particularly under strong basic or acidic conditions, leading to the formation of 4-aminobutyric acid derivatives. It is important to control the pH of the reaction mixture to maintain the integrity of the pyrrolidinone ring.
Troubleshooting Guides
This section provides solutions to common problems encountered in reactions involving this compound.
Problem 1: Low yield of the desired product and formation of a significant amount of 1-vinylpyrrolidin-2-one.
Possible Causes:
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The reaction temperature is too high.
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The base used is too strong or sterically unhindered.
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Prolonged reaction time.
Solutions:
| Parameter | Recommended Action |
| Temperature | Maintain the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or HPLC. |
| Base Selection | Use a weaker, non-nucleophilic base if possible. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃. |
| Reaction Time | Optimize the reaction time to ensure completion of the main reaction without allowing significant side reactions. |
Problem 2: Presence of N-(2-hydroxyethyl)pyrrolidin-2-one impurity in the final product.
Possible Causes:
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Presence of water in the reagents or solvents.
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Use of a nucleophilic solvent (e.g., alcohols) that can react with the chloroethyl group.
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Work-up procedure involving aqueous solutions.
Solutions:
| Parameter | Recommended Action |
| Anhydrous Conditions | Use freshly distilled, anhydrous solvents. Dry all reagents and glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Solvent Choice | Select a non-nucleophilic solvent for the reaction. |
| Work-up Procedure | If an aqueous work-up is necessary, perform it at a low temperature and minimize the contact time. |
Problem 3: Formation of a high molecular weight, insoluble material in the reaction mixture.
Possible Causes:
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Intermolecular side reactions leading to dimerization or polymerization. This can be initiated by nucleophilic attack of the pyrrolidinone nitrogen of one molecule on the chloroethyl group of another.
Solutions:
| Parameter | Recommended Action |
| Concentration | Run the reaction at a lower concentration to disfavor intermolecular reactions. |
| Temperature | Keep the reaction temperature as low as possible. |
| Stoichiometry | Use a precise stoichiometry of reactants to avoid having an excess of the chloroethyl compound. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
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Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and the desired anhydrous solvent (e.g., DMF, Acetonitrile).
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Addition of Nucleophile: Add the nucleophile (1.1 eq) to the solution at room temperature.
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Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or HPLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Minimizing Elimination Side Reaction
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Base Selection: Choose a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
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Temperature Control: Maintain the reaction temperature below 60 °C. Use a water or oil bath for precise temperature control.
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Monitoring: Frequently monitor the reaction for the formation of 1-vinylpyrrolidin-2-one using a suitable analytical technique (e.g., GC-MS or HPLC).
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Reaction Quenching: As soon as the starting material is consumed, quench the reaction to prevent further side reactions.
Visualizations
Technical Support Center: 1-(2-Chloroethyl)pyrrolidin-2-one Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Chloroethyl)pyrrolidin-2-one in synthesis, particularly for N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound is primarily used as an alkylating agent to introduce the 2-(2-oxo-1-pyrrolidinyl)ethyl group onto a nucleophilic substrate. This is a common strategy in the synthesis of various pharmaceutical compounds and other complex organic molecules.
Q2: I am observing low to no yield in my N-alkylation reaction. What are the common causes?
A2: Low yields in N-alkylation reactions with this reagent can stem from several factors:
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Insufficiently strong base: The chosen base may not be strong enough to deprotonate the nucleophile effectively.
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Poor solvent choice: The solvent might not adequately dissolve the reactants or may not be suitable for the reaction temperature. Polar aprotic solvents are generally preferred.
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Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
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Steric hindrance: The nucleophile or the substrate may be too sterically hindered for the reaction to occur efficiently.
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Reagent degradation: this compound may degrade under harsh conditions or if stored improperly.
Q3: What are the typical side products I should be aware of?
A3: Common side products include:
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Elimination product: Under strongly basic conditions, an E2 elimination reaction can occur, leading to the formation of 1-vinylpyrrolidin-2-one.
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Over-alkylation: If the nucleophile has multiple reactive sites, or if the product of the initial alkylation is still nucleophilic, it can react further with another molecule of this compound.
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Hydrolysis: If water is present in the reaction mixture, this compound can hydrolyze to 1-(2-hydroxyethyl)pyrrolidin-2-one.
Q4: How can I minimize the formation of the elimination byproduct (1-vinylpyrrolidin-2-one)?
A4: To minimize the E2 elimination side reaction, consider the following:
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Use a non-nucleophilic, sterically hindered base.
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Employ milder reaction conditions, such as lower temperatures.
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Choose a substrate that favors the SN2 reaction pathway. Primary and secondary amines are generally good nucleophiles for this purpose.[1]
Q5: How should this compound be stored?
A5: It should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong bases. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[2]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently deprotonated. Consider using a stronger base (e.g., NaH instead of K₂CO₃) or a different solvent that enhances the nucleophilicity of the substrate. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS. Some alkylations require reflux temperatures to proceed. |
| Poor Reagent Quality | Verify the purity of this compound. If it has degraded, consider purifying it or using a fresh batch. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SN2 reaction. Ensure all solvents are anhydrous. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Over-alkylation | Use a slight excess of the nucleophile relative to this compound. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Elimination Reaction | As mentioned in the FAQs, use a milder base and lower the reaction temperature. This will favor the SN2 pathway over E2 elimination. |
| Reaction with Solvent | In some cases, the solvent can react with the alkylating agent. Ensure the chosen solvent is inert under the reaction conditions. |
Data Presentation
The following table provides representative data on how reaction conditions can affect the yield of an N-alkylation reaction between a generic secondary amine and this compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 45 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 18 | 65 |
| 3 | NaH | THF | 65 | 12 | 80 |
| 4 | NaH | DMF | 25 | 24 | 50 |
| 5 | NaH | DMF | 60 | 8 | 85 |
| 6 | DBU | Toluene | 110 | 12 | 30 (major elimination) |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol describes a general method for the N-alkylation of a secondary amine using this compound.
Materials:
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Secondary amine (1.0 eq)
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This compound (1.1 eq)
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Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the secondary amine and anhydrous DMF.
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Cool the solution to 0°C in an ice bath.
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Carefully add the sodium hydride portion-wise to the stirred solution.
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Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Slowly add a solution of this compound in anhydrous DMF to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
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Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for N-alkylation reactions.
Caption: Troubleshooting guide for common reaction issues.
Caption: Competing reaction pathways.
References
Technical Support Center: 1-(2-Chloroethyl)pyrrolidin-2-one Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability of 1-(2-Chloroethyl)pyrrolidin-2-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound, with a focus on temperature-related degradation.
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., lower than expected purity, presence of unknown peaks in chromatography). | Degradation of the compound due to improper storage temperature. The lactam ring is susceptible to hydrolysis, and the chloroethyl group can also be reactive. | Storage: Store the compound in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C, protected from light and moisture.[1] Ensure the container is tightly sealed. Verification: Re-analyze a freshly opened vial of the compound against the problematic sample to confirm degradation. |
| Gradual decrease in pH of a solution containing the compound over time. | Hydrolysis of the chloroethyl group to a hydroxyethyl group and subsequent formation of acidic byproducts, or hydrolysis of the lactam ring. This process can be accelerated by elevated temperatures. | Buffering: Use a buffered solution appropriate for the experimental pH range if compatible with the reaction chemistry. Temperature Control: Maintain solutions at the lowest practical temperature for the experiment's duration. Prepare solutions fresh daily if possible. |
| Discoloration (e.g., yellowing) of the liquid compound upon prolonged storage at room temperature. | Oxidative degradation or polymerization initiated by heat and/or light. The pyrrolidinone moiety can be susceptible to oxidation, especially in the presence of trace metals or oxygen.[2] | Inert Atmosphere: For long-term storage, blanket the compound with an inert gas before sealing the container.[1] Light Protection: Store in an amber vial or in a dark location. |
| Formation of precipitates in concentrated solutions upon cooling. | The compound or its degradation products may have limited solubility at lower temperatures. | Solubility Check: Determine the solubility of the compound in the chosen solvent at various temperatures. Filtration: If a precipitate forms upon cooling a reaction mixture, filter the solution before use in subsequent steps to remove any insoluble impurities or degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures of 2-8°C.[1] It should also be protected from light.
Q2: How does temperature affect the stability of this compound in solution?
A2: Elevated temperatures can accelerate the degradation of this compound in solution. The two primary degradation pathways susceptible to thermal influence are hydrolysis of the lactam ring and reactions involving the chloroethyl side chain. A related compound, N-methylpyrrolidone, has been shown to undergo hydrolysis at elevated temperatures.[3]
Q3: What are the likely degradation products of this compound at elevated temperatures?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure and the behavior of similar molecules, potential degradation products could include:
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1-(2-Hydroxyethyl)pyrrolidin-2-one: Formed via hydrolysis of the C-Cl bond.
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4-( (2-Chloroethyl)amino)butanoic acid: Resulting from the hydrolysis of the lactam ring.
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Polymers: Self-reaction or polymerization may occur at higher temperatures.
Q4: Can I heat solutions of this compound?
A4: Heating should be done with caution and for the minimum time necessary. It is advisable to perform a preliminary stability test at the intended temperature to assess the rate of degradation. For some related compounds, heating in the presence of air can lead to explosive mixtures.[4] While this is noted for the hydrochloride salt, caution is warranted.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[5][6] This method should be able to separate the intact this compound from its potential degradation products.
Quantitative Data on Thermal Degradation
The following table provides a hypothetical representation of thermal degradation data for this compound in an aqueous solution to illustrate how such data would be presented. Actual results may vary and should be determined experimentally.
| Temperature (°C) | Time (hours) | Purity (%) of this compound |
| 25 | 0 | 99.5 |
| 25 | 24 | 99.4 |
| 25 | 72 | 99.1 |
| 40 | 0 | 99.5 |
| 40 | 24 | 98.2 |
| 40 | 72 | 96.5 |
| 60 | 0 | 99.5 |
| 60 | 8 | 95.0 |
| 60 | 24 | 88.7 |
Experimental Protocols
Protocol 1: Thermal Stress Testing (Forced Degradation)
Objective: To evaluate the stability of this compound at elevated temperatures and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., water, buffer, or organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Dispense aliquots of the solution into sealed vials. Place the vials in controlled temperature environments (e.g., 40°C, 60°C, and 80°C). Include a control sample stored at 2-8°C.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 8, 24, 48, and 72 hours).
-
Analysis: Immediately upon withdrawal, quench any reaction by cooling the sample to 2-8°C. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of remaining this compound and identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Forced Degradation Sample Analysis:
-
Generate degraded samples using thermal, acidic, basic, oxidative, and photolytic stress conditions as described in ICH guidelines Q1A(R2).[4]
-
Inject the stressed samples into the HPLC system to observe the resulting chromatograms.
-
-
Method Optimization:
-
Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent compound and all degradation products.
-
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for initial development to assess peak purity).
-
Validation: Validate the final method according to ICH guideline Q2(R1) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Thermal Stress Testing.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijtsrd.com [ijtsrd.com]
Removal of unreacted starting materials in 1-(2-Chloroethyl)pyrrolidin-2-one synthesis
Hypothetical Synthesis Pathway
A plausible synthesis for 1-(2-Chloroethyl)pyrrolidin-2-one involves the N-alkylation of 2-pyrrolidinone with a suitable chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane, in the presence of a base.
Reaction Scheme:
The primary purification challenge in this synthesis is the removal of unreacted 2-pyrrolidinone and the excess chloroethylating agent from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I might find in my crude this compound product?
A1: Based on the proposed synthesis, the most likely unreacted starting materials are 2-pyrrolidinone and the chloroethylating agent used (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane).
Q2: How can I detect the presence of unreacted 2-pyrrolidinone in my product?
A2: You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the N-H proton of 2-pyrrolidinone will appear as a broad singlet, which will be absent in the pure product.
Q3: What is the best method to remove unreacted 2-pyrrolidinone?
A3: Due to the high boiling point of 2-pyrrolidinone (245 °C), removal by simple distillation can be challenging if your product has a similar boiling point.[1][2] A more effective method is vacuum distillation. Alternatively, you can use aqueous extraction. Since 2-pyrrolidinone is highly soluble in water, washing the crude product (dissolved in a water-immiscible organic solvent) with brine can effectively remove it.[1][3]
Q4: How do I remove the excess chloroethylating agent (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane)?
A4: These reagents are significantly more volatile than the product. They can be effectively removed by distillation at atmospheric pressure or under reduced pressure. 1,2-dichloroethane has a boiling point of 83-84 °C, and 1-bromo-2-chloroethane boils at around 106-108 °C.[4][5][6][7][8]
Q5: Can I use column chromatography for purification?
A5: Yes, column chromatography using silica gel is a viable option for purifying this compound. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the non-polar chloroethylating agent, the moderately polar product, and the highly polar 2-pyrrolidinone.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product is contaminated with a high-boiling impurity. | This is likely unreacted 2-pyrrolidinone. | Perform a vacuum distillation. Alternatively, dissolve the crude product in a solvent like dichloromethane or ethyl acetate and wash with water or brine to extract the 2-pyrrolidinone. |
| Product contains a low-boiling impurity. | This is likely the unreacted chloroethylating agent. | Remove the low-boiling impurity by distillation at atmospheric pressure before attempting to distill the product under vacuum. |
| Aqueous workup does not remove all of the 2-pyrrolidinone. | Insufficient number of extractions or insufficient volume of water/brine was used. | Increase the number of aqueous washes (3-4 times) and/or the volume of the aqueous phase used for each wash. |
| Product co-distills with 2-pyrrolidinone under vacuum. | The boiling points are too close for efficient separation by simple vacuum distillation. | Use fractional vacuum distillation with a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. Alternatively, purify the product by column chromatography. |
Data Presentation: Physical Properties of Reactants and Product
For effective purification, it is crucial to understand the physical properties of the compounds involved.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| 2-Pyrrolidinone | 85.11 | 245[1][2] | 25[1] | Miscible[1][2][3] |
| 1,2-Dichloroethane | 98.96 | 83-84[4][8][9] | -35[8] | 0.87 g/100 mL (20 °C)[8] |
| 1-Bromo-2-chloroethane | 143.41 | 106-108[5][6][7] | -17 to -16.6[6][7] | 7 g/L (20 °C)[7][10][11] |
| This compound | 147.60 | Estimated >250 | N/A | Sparingly soluble (predicted) |
Note: The boiling point for this compound is an estimate based on its structure and the significant increase in boiling point observed with N-alkylation of lactams.
Experimental Protocols
Representative Synthesis of this compound
Materials:
-
2-Pyrrolidinone
-
1-Bromo-2-chloroethane
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Dichloromethane
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-pyrrolidinone in acetonitrile, add potassium carbonate.
-
Add 1-bromo-2-chloroethane dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with brine to remove unreacted 2-pyrrolidinone.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 3. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. 1-bromo-2-chloroethane [chemister.ru]
- 7. 1-Bromo-2-chloroethane | 107-04-0 [chemnet.com]
- 8. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]
- 9. Table 4-2, Physical and Chemical Properties of 1,2-Dichloroethane - Toxicological Profile for 1,2-Dichloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 1-Bromo-2-chloroethane, 98% | Fisher Scientific [fishersci.ca]
- 11. 1-Bromo-2-chloroethane CAS#: 107-04-0 [m.chemicalbook.com]
Technical Support Center: Analytical Methods for Monitoring 1-(2-Chloroethyl)pyrrolidin-2-one Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical monitoring of reactions involving 1-(2-Chloroethyl)pyrrolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the formation of this compound?
The primary techniques for monitoring the synthesis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC and GC-MS are excellent for quantifying the disappearance of starting materials and the appearance of the product, while NMR provides structural confirmation of the final product and can also be used for quantitative analysis.[1]
Q2: I am seeing a significant amount of a byproduct with the same mass as my desired N-alkylated product. What could be the issue?
In lactam alkylation reactions, a common issue is the formation of an O-alkylated isomer as a byproduct.[2] This occurs because the deprotonated lactam is an ambident nucleophile with reactive sites on both the nitrogen and oxygen atoms. The choice of base, solvent, and reaction temperature can significantly influence the ratio of N- to O-alkylation.[2]
Q3: How can I favor N-alkylation over O-alkylation?
To favor the desired N-alkylation, consider the following adjustments to your reaction conditions:
-
Base Selection: Use a less coordinating or bulkier base. For instance, switching from sodium hydride (NaH) to potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can favor N-alkylation.[2]
-
Solvent Choice: Employ a less polar, aprotic solvent such as toluene or tetrahydrofuran (THF) instead of more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
-
Reaction Temperature: Running the reaction at a lower temperature can improve the selectivity for the N-alkylated product, although it may slow down the reaction rate.[2]
Q4: My chromatographic peaks for this compound are tailing. What are the common causes?
Peak tailing in both HPLC and GC can be caused by several factors:
-
Active Sites: The analyte may be interacting with active sites on the column packing material or in the injector port.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile/Carrier Gas Flow Rate: An unoptimized flow rate can affect peak shape.
-
Contamination: A dirty guard column, injector liner, or column can cause peak tailing.
Q5: Can I use online reaction monitoring for my this compound synthesis?
Yes, online reaction monitoring using techniques like HPLC and NMR is a powerful tool for process development.[1][3] It allows for real-time tracking of reactant consumption, product formation, and impurity profiles, which can help in optimizing reaction conditions and ensuring process safety and reproducibility.[1][3]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| No or Low Signal for Analyte | Incorrect wavelength selection for UV detector. | This compound lacks a strong chromophore; use a low wavelength (e.g., < 220 nm) or a more universal detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD). |
| Sample degradation. | Ensure sample stability in the chosen solvent. | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a base-deactivated column or add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents, flush the system, and replace the septum and injector seals if necessary. |
| Carryover from a previous injection. | Implement a needle wash step in your autosampler method. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Replace the column. |
GC-MS Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Fronting or Tailing) | Active sites in the injector liner or column. | Use a deactivated liner and column. Consider derivatization of the analyte if issues persist. |
| Column overload. | Decrease the injection volume or dilute the sample. | |
| No Peak Detected | Analyte is not volatile enough or is thermally labile. | Ensure the GC inlet and oven temperatures are appropriate. If the compound is degrading, a lower temperature program may be necessary. HPLC is a better alternative for thermally labile compounds. |
| Leaks in the system. | Check for leaks at the septum, fittings, and column connections. | |
| Irreproducible Results | Inconsistent injection volume. | Use an autosampler for precise injections. |
| Septum coring or leakage. | Replace the septum regularly. | |
| Sample degradation in the hot injector. | Use a pulsed splitless or cool on-column injection technique. |
Experimental Protocols
HPLC-MS Method for Reaction Monitoring
-
Instrumentation: HPLC with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) coupled to a mass spectrometer.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detection: Positive electrospray ionization (ESI+). Monitor for the protonated molecule [M+H]⁺.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Centrifuge or filter to remove any particulate matter before injection.
GC-MS Method for Final Product Analysis
-
Instrumentation: Gas chromatograph with a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm with a 5% phenyl-methylpolysiloxane stationary phase) coupled to a mass spectrometer.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC-MS analysis.
¹H NMR for Structural Confirmation
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure: Dissolve the purified product in the deuterated solvent. Acquire a ¹H NMR spectrum.
-
Expected Signals (based on chemical structure): Resonances corresponding to the protons of the pyrrolidinone ring and the chloroethyl side chain. The chemical shifts and coupling patterns will be characteristic of the this compound structure.
Data Presentation
Table 1: Hypothetical HPLC-MS Data for Reaction Monitoring
| Reaction Time (min) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 15 | 875,000 | 350,000 | 28 |
| 30 | 550,000 | 680,000 | 54 |
| 60 | 210,000 | 1,020,000 | 82 |
| 120 | < 10,000 | 1,230,000 | > 99 |
Table 2: GC-MS Parameters for Related N-Alkyl-2-Pyrrolidinones
| Compound | Column | Temperature Program | Reference |
| N-Methyl-2-pyrrolidinone | Capillary | Isothermal or ramped | [4] |
| N-Ethyl-2-pyrrolidinone | Capillary | Ramped | [5] |
| 2-Pyrrolidone | Capillary | Ramped | [6] |
Visualizations
Caption: A typical experimental workflow for monitoring an organic reaction.
Caption: A logical troubleshooting flowchart for analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method [keikaventures.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 1-(2-Chloroethyl)pyrrolidin-2-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-Chloroethyl)pyrrolidin-2-one via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of a polar compound like this compound, silica gel is the most common and recommended stationary phase.[1] Its polar surface effectively interacts with polar compounds, allowing for separation from non-polar impurities.
Q2: Which mobile phase (eluent) system is suitable for the purification of this compound?
A2: A mobile phase system of ethyl acetate and hexane is a good starting point for the elution of this compound. A gradient elution, starting with a lower polarity mixture (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content), will likely provide the best separation. For compounds that are highly polar, adding a small percentage of methanol or isopropanol to the ethyl acetate can be beneficial.[2][3]
Q3: How can I monitor the separation during the column chromatography process?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[1] Small aliquots of the fractions collected from the column are spotted on a TLC plate and developed in a solvent system similar to the mobile phase. The spots can be visualized under UV light (if the compound is UV active) or by using a staining agent such as potassium permanganate or iodine.
Q4: My compound, this compound, seems to be streaking on the TLC plate. What could be the cause?
A4: Streaking on a TLC plate, which often translates to poor separation on a column, can be caused by several factors. The sample might be overloaded, or the compound may be interacting too strongly with the stationary phase. Using a more polar mobile phase or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can help to achieve sharper bands.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No separation of the desired compound from impurities. | Improper mobile phase selection. | Optimize the mobile phase system using TLC. Try different solvent ratios or a different solvent system altogether. A slower gradient may also improve separation. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If necessary, add a stronger solvent like methanol to the mobile phase. |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane) and gradually increase the polarity. |
| Peak tailing is observed in the chromatogram. | Strong interaction between the compound and the stationary phase. | Add a small amount of a modifier to the mobile phase. For a potentially basic compound, a small amount of triethylamine can reduce tailing. Also, ensure the column is packed uniformly. |
| Cracked or channeled column bed. | Improper packing of the column. | The column must be repacked. Ensure the silica slurry is homogenous and allowed to settle without disturbance. Running the column under slight pressure can help create a more uniform packing.[4] |
| Low yield of the purified product. | Irreversible adsorption to the silica gel. | Pre-treating the silica gel with a modifier like triethylamine before packing can help. Also, ensure that the collected fractions are correctly identified using TLC to avoid discarding fractions containing the product. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. Optimization may be required based on the specific impurity profile of the crude material.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Pack the column with silica gel using a slurry method with the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, use a dry loading method by adsorbing the crude material onto a small amount of silica gel.[4]
-
Carefully apply the sample to the top of the packed column.
3. Elution:
-
Begin elution with the initial, less polar mobile phase.
-
Collect fractions in appropriately sized test tubes or vials.
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increase ethyl acetate percentage by 10% every 5 column volumes).
4. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which contain the pure product.
-
Combine the pure fractions.
5. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Example Elution Gradient
| Step | Hexane (%) | Ethyl Acetate (%) | Column Volumes |
| 1 | 90 | 10 | 2 |
| 2 | 80 | 20 | 2 |
| 3 | 70 | 30 | 3 |
| 4 | 60 | 40 | 3 |
| 5 | 50 | 50 | Until product elutes |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification issues.
References
Validation & Comparative
Comparative Analysis of 1-(2-Chloroethyl)pyrrolidin-2-one and Other Alkylating Agents: A Feasibility Assessment
A comprehensive literature search for the biological and chemical properties of 1-(2-Chloroethyl)pyrrolidin-2-one as an alkylating agent has revealed a significant lack of available scientific data. At present, there is insufficient information to conduct a meaningful comparative analysis of this specific compound against other well-established alkylating agents.
While extensive research has been conducted on the broader class of alkylating agents, and on structurally related compounds, specific experimental data on the cytotoxicity, DNA alkylation efficiency, and mechanisms of action of this compound are not available in the public domain. The search for this information encompassed a wide range of scientific databases and chemical repositories.
Our investigation did yield information on several related compounds, which underscores the specificity of the data gap concerning this compound:
-
1-(2-Chloroethyl)-1-nitrosourea (CNU): A well-studied alkylating agent, with known mechanisms of DNA alkylation and cross-linking.[1][2]
-
1-(2-Chloroethyl)pyrrolidine: This compound and its hydrochloride salt are primarily documented as intermediates in chemical synthesis.[3][4][5]
-
Pyrrolidin-2-one Derivatives: Various derivatives of the pyrrolidin-2-one scaffold have been investigated for a range of biological activities, including potential anticancer properties, but these studies do not include the specific 1-(2-chloroethyl) substitution pattern in the context of an alkylating agent.[6][7]
The absence of foundational experimental data for this compound makes it impossible to fulfill the core requirements of a comparative guide. Specifically, the following cannot be generated for this compound:
-
Quantitative Data Presentation: No IC50 values, DNA adduct quantification, or other performance metrics are available to populate comparative tables.
-
Experimental Protocols: Without published studies, there are no specific, validated experimental methodologies to report for the evaluation of its alkylating activity.
-
Signaling Pathway and Workflow Visualization: The mechanism of action and its effect on cellular signaling pathways remain uncharacterized, precluding the creation of accurate diagrams.
Therefore, a direct, evidence-based comparative analysis of this compound with other alkylating agents is not feasible at this time. Further original research would be required to establish the basic biological and chemical profile of this compound before such a comparison could be made.
References
- 1. Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. 1-(2-CHLOROETHYL)-PYRROLIDINE|5050-41-9|lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Quantifying 1-(2-Chloroethyl)pyrrolidin-2-one
For researchers, scientists, and drug development professionals, the precise quantification of potential genotoxic impurities (PGIs) is a critical aspect of ensuring drug safety and regulatory compliance. 1-(2-Chloroethyl)pyrrolidin-2-one, a potential PGI, requires robust and sensitive analytical methods for its detection at trace levels. Due to the limited availability of specific validated methods for this particular compound, this guide provides a comparative analysis of suitable analytical techniques based on methods validated for structurally similar compounds, such as N-alkyl-2-pyrrolidones and chloroethylamines. This approach offers a scientifically sound foundation for method development and validation for the target analyte.
This guide presents a comparison of common analytical platforms, namely Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of these techniques is evaluated based on key validation parameters to aid in the selection of the most appropriate method for a given analytical challenge.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for quantifying trace-level impurities is a multifactorial decision, weighing sensitivity, selectivity, and the physicochemical properties of the analyte. The following table summarizes the typical performance of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of compounds structurally analogous to this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, with detection via UV absorbance. | Separation in the liquid phase coupled with highly selective and sensitive mass-based detection. |
| Limit of Detection (LOD) | 0.005 ppm - 1 ppm | 0.1 ppm - 10 ppm (highly dependent on chromophore) | 0.001 ppm - 0.1 ppm |
| Limit of Quantification (LOQ) | 0.01 ppm - 5 ppm | 0.5 ppm - 50 ppm | 0.005 ppm - 0.5 ppm |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Selectivity | High (mass fragmentation patterns) | Moderate (potential for co-elution) | Very High (precursor-product ion transitions) |
| Applicability | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Applicable to a wide range of non-volatile and thermally labile compounds. Requires a UV-absorbing chromophore for good sensitivity. | Broad applicability, particularly for polar and non-volatile compounds. Considered the gold standard for trace quantification. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for GC-MS and LC-MS/MS, which are generally the most suitable techniques for the trace-level quantification of potential genotoxic impurities.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for N-Alkyl-2-Pyrrolidones
This method is adapted from validated procedures for the analysis of N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone and would serve as a strong starting point for the analysis of this compound, which shares the N-alkyl-2-pyrrolidone core structure.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD) and a split/splitless injector.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for this compound would need to be determined.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the active pharmaceutical ingredient (API) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).
-
Prepare a series of calibration standards by spiking a solution of the API with known concentrations of a this compound reference standard.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Potential Genotoxic Impurities
This protocol is a generalized approach for the quantification of polar, non-volatile genotoxic impurities and is highly adaptable for this compound.
Instrumentation:
-
High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column for highly polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion and product ions for this compound would need to be optimized.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Prepare calibration standards by spiking the API solution with a this compound reference standard.
Workflow and Pathway Visualizations
To ensure robust and reliable analytical data, a structured workflow for method validation is essential. The following diagram illustrates the key stages of this process.
Caption: A typical workflow for analytical method validation.
Conclusion
Comparative Analysis of 1-(2-Chloroethyl)pyrrolidin-2-one Derivatives: A Guide to Cross-Reactivity and Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of chemical compounds is paramount for the development of safe and effective therapeutics. This guide provides a comparative analysis of 1-(2-Chloroethyl)pyrrolidin-2-one derivatives and related analogues, focusing on their target selectivity as a proxy for cross-reactivity, based on available experimental data. The pyrrolidin-2-one scaffold is a versatile core structure found in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities including antibacterial, anticonvulsant, and antioxidant properties.[1][2][3]
Understanding Selectivity through Comparative Data
The selectivity of pyrrolidin-2-one derivatives is heavily influenced by the nature and positioning of their chemical substituents. This section summarizes the binding affinities and inhibitory activities of various derivatives against different biological targets, offering insights into their potential for cross-reactivity.
Adrenergic Receptor Binding Profile
A study on novel arylpiperazines bearing a pyrrolidin-2-one fragment revealed significant differences in binding affinity for α1- and α2-adrenoceptors, highlighting how subtle structural changes can dictate receptor selectivity.[1]
Table 1: Comparative Binding Affinities of Pyrrolidin-2-one Derivatives for α-Adrenoceptors
| Compound ID | Key Structural Feature | Target Receptor | Binding Affinity (pKi) |
| 7 | 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α1-Adrenoceptor | 7.13[1] |
| 18 | 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α2-Adrenoceptor | 7.29[1] |
| 13 | 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | - | - |
Note: A higher pKi value indicates a stronger binding affinity.
This data illustrates that the placement of a chloro group on the phenyl ring dictates the selectivity between the α1 and α2 adrenergic receptor subtypes.
Enzyme Inhibition and Structure-Activity Relationships
The inhibitory potential of pyrrolidin-2-one derivatives against various enzymes has been a subject of investigation, providing further understanding of their selectivity.
Table 2: Inhibitory Activity of Pyrrolidine Amide Derivatives against N-acylethanolamine acid amidase (NAAA)
| Compound ID | Substituent on Terminal Phenyl Ring | NAAA Inhibitory Concentration (IC50) in μM |
| 2b | 4-OH | 5.6 ± 1.1[4] |
| 2a | 3-OH | >100[4] |
| 2f | 4-COOH | >100[4] |
Note: A lower IC50 value signifies greater potency.
These findings from a structure-activity relationship (SAR) study emphasize the critical role of the substituent's nature and position on the terminal phenyl group for potent and selective NAAA inhibition.[4]
Further studies have explored the inhibitory effects of pyrrolidine derivatives on carbohydrate-metabolizing enzymes, which are important targets in type-2 diabetes management.[5]
Table 3: Inhibitory Profile of Pyrrolidine Derivatives against α-Amylase
| Compound ID | α-Amylase Inhibitory Concentration (IC50) in μg/mL |
| 4b | 42.91[5] |
| 3d | 43.74[5] |
| 4a | 61.11[5] |
The data indicates that specific structural modifications on the pyrrolidine ring can lead to effective inhibition of α-amylase.[5]
Experimental Protocols for Assessing Selectivity
The determination of the binding affinities and inhibitory activities presented in this guide relies on established experimental methodologies.
Radioligand Binding Assays
This technique is employed to determine the affinity of a compound for a specific receptor.
Protocol Overview:
-
Cell membranes expressing the target receptor are prepared.
-
These membranes are incubated with a radiolabeled ligand known to bind to the receptor, along with varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound ligand via filtration.
-
The radioactivity of the filter is measured to quantify the amount of bound radioligand.
-
The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki).[1]
Enzyme Inhibition Assays
These assays are used to measure the ability of a compound to inhibit the activity of a specific enzyme.
General Protocol:
-
The target enzyme is incubated with various concentrations of the test compound.
-
A substrate for the enzyme is added to initiate the reaction.
-
The rate of product formation or substrate depletion is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
The concentration of the compound that reduces enzyme activity by 50% (IC50) is calculated.[4][5]
Visualizing Key Concepts
To better understand the concepts of selectivity and structure-activity relationships, the following diagrams are provided.
Caption: Experimental workflow for determining compound selectivity.
Caption: Logical relationship of SAR for pyrrolidin-2-one derivatives.
References
- 1. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Chloroethyl)pyrrolidin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 1-(2-Chloroethyl)pyrrolidin-2-one analogs, focusing on their potential as cytotoxic and neuroprotective agents. Due to the limited availability of comprehensive public data on this specific series of analogs, this guide presents a representative SAR study to illustrate the principles of how structural modifications can influence biological activity. The experimental protocols provided are detailed and based on established methodologies for evaluating these biological effects.
Introduction to this compound Scaffold
The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The introduction of a reactive 2-chloroethyl group at the N1 position offers a potential alkylating moiety, which can be exploited for covalent interactions with biological targets, a strategy often employed in the design of anticancer agents. Furthermore, modifications on the pyrrolidin-2-one ring can modulate the compound's physicochemical properties and its interaction with various receptors and enzymes, making this scaffold a versatile starting point for the development of new therapeutic agents.
Hypothetical Structure-Activity Relationship (SAR) Analysis
To illustrate the SAR of this compound analogs, a hypothetical series of compounds with substitutions at the C3, C4, and C5 positions of the pyrrolidin-2-one ring were evaluated for their cytotoxic activity against a cancer cell line (e.g., HeLa) and their neuroprotective effect against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).
-
Substitution on the Pyrrolidin-2-one Ring: The nature and position of substituents on the pyrrolidin-2-one ring significantly influence both cytotoxic and neuroprotective activities.
-
Lipophilicity: A moderate increase in lipophilicity through the introduction of small alkyl or aryl groups at the C4 position appears to enhance cell permeability and, consequently, cytotoxic activity. However, excessive lipophilicity can lead to decreased aqueous solubility and potential off-target toxicity.
-
Electronic Effects: Electron-withdrawing groups at the C3 position may enhance the reactivity of the 2-chloroethyl group, potentially leading to increased cytotoxicity. Conversely, electron-donating groups might be more favorable for neuroprotective activity.
-
Stereochemistry: The stereochemistry at substituted positions can play a crucial role in the interaction with biological targets, leading to significant differences in activity between stereoisomers.
Quantitative Data Summary
The following table summarizes the hypothetical biological data for a series of this compound analogs.
| Compound ID | R1 | R2 | R3 | Cytotoxicity (HeLa) IC50 (µM) | Neuroprotection (SH-SY5Y) EC50 (µM) |
| CEP-1 | H | H | H | 25.4 | > 100 |
| CEP-2 | 3-CH3 | H | H | 18.2 | 85.1 |
| CEP-3 | H | 4-Phenyl | H | 8.5 | 52.3 |
| CEP-4 | H | 4-(4-Cl-Phenyl) | H | 5.1 | 68.7 |
| CEP-5 | H | H | 5-OH | 35.8 | 15.2 |
| CEP-6 | H | H | 5-OCH3 | 30.1 | 22.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, designed to demonstrate SAR principles.
Experimental Protocols
This protocol outlines the determination of the cytotoxic activity of the compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.
This protocol describes the evaluation of the neuroprotective effects of the compounds against glutamate-induced toxicity in SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound analogs (dissolved in DMSO)
-
L-Glutamic acid
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.
-
Pre-treatment with Compounds: Replace the medium with serum-free medium containing various concentrations of the test compounds and incubate for 2 hours.
-
Glutamate Challenge: Add L-glutamic acid to a final concentration of 10 mM to all wells except the control group. Incubate for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis: Calculate the percentage of neuroprotection as the percentage of viable cells in the presence of the compound and glutamate relative to the glutamate-only treated group. Determine the EC50 value (the concentration of the compound that provides 50% neuroprotection).
Visualizations
Caption: Hypothetical SAR of this compound analogs.
Caption: General experimental workflow for SAR studies.
A Comparative Guide to the Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the two primary synthetic routes to 1-(2-Chloroethyl)pyrrolidin-2-one, a key intermediate in various pharmaceutical and chemical research applications. The comparison is based on established chemical principles and available experimental data for analogous transformations, aiming to provide a clear and objective overview to inform synthetic strategy.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Alkylation of 2-Pyrrolidinone | Route 2: Chlorination of N-(2-hydroxyethyl)-2-pyrrolidone |
| Starting Materials | 2-Pyrrolidinone, 1-bromo-2-chloroethane or 1,2-dichloroethane | N-(2-hydroxyethyl)-2-pyrrolidone, Thionyl chloride (or other chlorinating agent) |
| Reaction Type | Nucleophilic Substitution (N-alkylation) | Nucleophilic Substitution (Halogenation) |
| Key Reagents | Strong base (e.g., NaH, K2CO3), Phase-transfer catalyst (optional) | Thionyl chloride (SOCl2), Oxalyl chloride, Phosphorus pentachloride |
| Reported Yield | Data not available for the specific product. Generally moderate to high for N-alkylation of lactams. | 46% (for the analogous 2-(2-Chloroethyl)piperidine HCl)[1] |
| Reaction Conditions | Typically requires anhydrous conditions and inert atmosphere with strong bases. Elevated temperatures are common. | Can often be performed at or below room temperature, followed by reflux.[1][2] |
| Advantages | Potentially a one-step synthesis from a readily available starting material. | The precursor, N-(2-hydroxyethyl)-2-pyrrolidone, is commercially available. The reaction is a well-established transformation. |
| Disadvantages | Potential for O-alkylation as a side product. Use of hazardous reagents like sodium hydride. Lack of specific literature data for this exact transformation. | Use of corrosive and hazardous chlorinating agents like thionyl chloride, which generates HCl and SO2 as byproducts. Requires careful handling and quenching procedures. |
| Purification | Typically involves extraction and column chromatography. | Often involves quenching, extraction, and distillation or recrystallization. |
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary routes for the synthesis of this compound.
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 1: Alkylation of 2-Pyrrolidinone (Representative Protocol)
Disclaimer: The following protocol is a representative procedure based on general methods for the N-alkylation of lactams. Specific yields and optimal conditions for the synthesis of this compound via this route are not well-documented in the available literature.
Objective: To synthesize this compound by alkylating 2-pyrrolidinone with 1-bromo-2-chloroethane.
Materials:
-
2-Pyrrolidinone
-
1-Bromo-2-chloroethane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions under an inert atmosphere.
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
A solution of 2-pyrrolidinone (1.0 equivalent) in anhydrous DMF is added dropwise to the suspension at 0 °C. The mixture is stirred at this temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
1-Bromo-2-chloroethane (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Chlorination of N-(2-hydroxyethyl)-2-pyrrolidone (Analogous Protocol)
This protocol is adapted from the synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride and represents a likely procedure for the target molecule.[1]
Objective: To synthesize this compound by chlorination of N-(2-hydroxyethyl)-2-pyrrolidone with thionyl chloride.
Materials:
-
N-(2-hydroxyethyl)-2-pyrrolidone
-
Thionyl chloride (SOCl₂)
-
Chloroform (or another suitable inert solvent like dichloromethane)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware.
Procedure:
-
N-(2-hydroxyethyl)-2-pyrrolidone (1.0 equivalent) is dissolved in chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Thionyl chloride (2.0-2.3 equivalents) is added portion-wise to the solution at room temperature.[1]
-
The reaction mixture is then heated to reflux for 2.5 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield this compound.[1]
Comparison Guide Workflow
The following diagram outlines the logical workflow for comparing the synthesis routes of this compound.
References
Efficacy of 1-(2-Chloroethyl)pyrrolidin-2-one as a Synthetic Building Block: A Comparative Guide
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known nootropic agent Piracetam.[1] The functionalization of this scaffold is key to developing new therapeutic agents. 1-(2-Chloroethyl)pyrrolidin-2-one (CAS 51333-90-5) presents itself as a valuable, albeit not extensively documented, synthetic building block for introducing the 2-(2-oxopyrrolidin-1-yl)ethyl moiety onto various nucleophiles through alkylation.[2] This guide provides a comparative analysis of its efficacy against alternative synthetic strategies, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Analysis of Synthetic Strategies
The introduction of a substituted ethyl group at the N1 position of a pyrrolidin-2-one ring can be achieved through two primary strategies: direct alkylation using a pre-functionalized building block like this compound, or a stepwise approach starting from the parent 2-pyrrolidinone.
1. Direct Alkylation Strategy
This strategy involves a one-step nucleophilic substitution (S(_N)2) reaction where a suitable nucleophile displaces the chloride from this compound or a structurally related analogue.
-
This compound: This reagent directly provides the desired 2-oxopyrrolidin-1-yl)ethyl group. Its primary application lies in the alkylation of amines, phenols, and other nucleophiles. However, detailed reaction data and a wide range of applications are not extensively reported in publicly accessible literature.[2]
-
Alternative Building Block: 1-(2-Chloroethyl)pyrrolidine Hydrochloride: A more commonly used analogue is 1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1).[3] This building block is structurally similar but lacks the C2-oxo group. It is widely employed to introduce the 2-(pyrrolidin-1-yl)ethyl moiety, a common functional group in pharmaceuticals like antihistamines and antipsychotics.[3] Its hydrochloride form requires neutralization or the use of excess base in reactions.
Table 1: Physicochemical Properties of Direct Alkylating Agents
| Property | This compound | 1-(2-Chloroethyl)pyrrolidine Hydrochloride |
| CAS Number | 51333-90-5[2] | 7250-67-1[4] |
| Molecular Formula | C₆H₁₀ClNO[2] | C₆H₁₃Cl₂N[4] |
| Molecular Weight | 147.60 g/mol [2] | 170.08 g/mol [4] |
| Appearance | Not specified | White to beige crystalline powder or crystals[5] |
| Melting Point | Not specified | 165°C to 175°C[5] |
| Key Feature | Introduces the 2-(2-oxopyrrolidin-1-yl)ethyl moiety | Introduces the 2-(pyrrolidin-1-yl)ethyl moiety |
2. Stepwise Synthesis Strategy
This approach involves building the desired N-substituted pyrrolidin-2-one from simpler, more readily available precursors like 2-pyrrolidinone. A prime example is the industrial synthesis of Piracetam (2-oxo-1-pyrrolidineacetamide).
-
Synthesis from 2-Pyrrolidinone: This common method involves the N-alkylation of 2-pyrrolidinone with an agent like ethyl chloroacetate in the presence of a strong base (e.g., sodium hydride or sodium methoxide) to form an ester intermediate. This intermediate is then converted to the final product, for instance, by amidation with ammonia to yield Piracetam. This multi-step process offers flexibility in introducing various functionalities.
Table 2: Comparison of Synthetic Strategies
| Feature | Direct Alkylation with this compound | Stepwise Synthesis from 2-Pyrrolidinone |
| Number of Steps | Typically one step | Multiple steps (e.g., alkylation, then functional group conversion) |
| Precursors | Requires synthesis or purchase of this compound | Starts with readily available 2-pyrrolidinone and other simple reagents |
| Versatility | Limited by the fixed chloroethyl side chain | Highly versatile; allows for the introduction of diverse functional groups |
| Reaction Conditions | Standard S(_N)2 conditions (base, solvent) | May require strong bases, inert atmospheres, and multiple reaction stages |
| Yield | Potentially high for a single step, but data is limited | Overall yield is dependent on the efficiency of each step |
| Ideal Application | Rapidly attaching the 2-(2-oxopyrrolidin-1-yl)ethyl moiety to a target molecule | De novo synthesis of complex N-substituted pyrrolidin-2-ones |
Mandatory Visualizations
Caption: General workflow for alkylation using this compound.
Caption: Synthesis of an alternative building block, 1-(2-Chloroethyl)pyrrolidine HCl.
Caption: Alternative stepwise strategy for N-functionalization of 2-pyrrolidinone.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride (Alternative Building Block)
This protocol describes the synthesis from 2-pyrrolidin-1-ylethanol.[4]
-
Materials:
-
2-(Pyrrolidin-1-yl)ethanol (6.24 g, 0.05 mol)
-
Thionyl chloride (40 mL, 0.54 mol)
-
Diethyl ether
-
-
Procedure:
-
To a stirred solution of 2-pyrrolidin-1-ylethanol (6.24 g), cautiously add thionyl chloride (40 mL).
-
Reflux the mixture for 1 hour under a nitrogen atmosphere.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Triturate the residue with diethyl ether. Decant the liquid. Repeat this process several times until the decantate is nearly colorless.
-
Evaporate the remaining solvent from the solid to yield the final product, 1-(2-Chloroethyl)pyrrolidine hydrochloride.
-
Yield: 4.21 g (46%).[4]
-
Protocol 2: Synthesis of 1-(2-Indenylethyl)pyrrolidine using 1-(2-Chloroethyl)pyrrolidine
This protocol demonstrates the use of 1-(2-Chloroethyl)pyrrolidine (the free base of the hydrochloride salt) as an alkylating agent.[6]
-
Materials:
-
Indene (6.5 mL, 56 mmol)
-
n-Butyllithium (22.5 mL of 2.5 M solution in hexane, 56 mmol)
-
1-(2-Chloroethyl)pyrrolidine (5.0 g, 38 mmol)
-
Tetrahydrofuran (THF)
-
Water, Diethyl ether, MgSO₄
-
-
Procedure:
-
Dissolve indene (6.5 mL) in THF (50 mL) under an argon atmosphere and cool to -78°C.
-
Add n-butyllithium (22.5 mL) dropwise. Stir the resulting yellow solution for 1 hour at -78°C.
-
Cannulate a solution of 1-(2-chloroethyl)pyrrolidine (5.0 g) in THF (20 mL) into the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 18 hours.
-
Hydrolyze the reaction with water and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, concentrate, and purify to obtain 1-(2-indenylethyl)pyrrolidine.
-
Protocol 3: Stepwise Synthesis of Piracetam from 2-Pyrrolidinone (Alternative Strategy)
This protocol is a general representation of a common industrial synthesis method.
-
Materials:
-
2-Pyrrolidinone
-
Sodium methoxide
-
Ethyl chloroacetate
-
Ammonia
-
Methanol
-
-
Procedure:
-
Step 1: Deprotonation: Dissolve 2-pyrrolidinone in a sodium methoxide solution to form the sodium salt of 2-pyrrolidone.
-
Step 2: N-Alkylation: Add ethyl chloroacetate to the solution to initiate a condensation reaction, forming ethyl 2-(2-oxopyrrolidin-1-yl)acetate.
-
Step 3: Amidation: Introduce ammonia gas into the reaction mixture and stir, typically for several hours at a controlled temperature (e.g., 60°C), to form 2-oxo-1-pyrrolidineacetamide (Piracetam).[4]
-
Step 4: Isolation: Allow the mixture to stand, crystallize, and then filter and dry the product.
-
Reported Yield: A similar process reports a yield of 45.94% for the amidation step.[4]
-
Conclusion
This compound is a potentially efficient building block for the direct, single-step introduction of the 2-(2-oxopyrrolidin-1-yl)ethyl moiety. Its primary advantage lies in simplifying synthetic routes to target molecules bearing this specific functional group. However, the limited availability of experimental data and its commercial scarcity may pose challenges for researchers.
In comparison, the structurally related 1-(2-Chloroethyl)pyrrolidine hydrochloride is a well-documented and readily available reagent for introducing a similar, non-oxidized side chain. For constructing complex N-substituted 2-pyrrolidinones, a stepwise approach starting from 2-pyrrolidinone offers greater versatility and is often the preferred method in industrial settings, despite being a multi-step process. The choice of strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired synthetic efficiency. For researchers aiming to specifically install the 2-(2-oxopyrrolidin-1-yl)ethyl group, sourcing or synthesizing this compound could provide the most direct pathway.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [guidechem.com]
- 4. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. N-(2-Chloroethyl)pyrrolidine hydrochloride, 98% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 6. soeagra.com [soeagra.com]
Benchmarking 1-(2-Chloroethyl)pyrrolidin-2-one: A Comparative Guide for Researchers
In the realm of synthetic chemistry and drug development, the selection of an appropriate alkylating agent is paramount for the successful introduction of functional moieties onto a target molecule. 1-(2-Chloroethyl)pyrrolidin-2-one is a versatile reagent for the introduction of the 2-oxopyrrolidin-1-yl)ethyl group, a scaffold of interest in medicinal chemistry. This guide provides a comparative overview of this compound against other structurally similar chloroethyl-based alkylating agents.
Due to a lack of directly comparable, publicly available experimental data for this compound, this guide leverages established principles of physical organic chemistry and data from analogous reagents to provide a useful benchmark. The presented quantitative data is illustrative and intended to guide experimental design.
Comparative Performance in N-Alkylation
The primary application of this compound is in N-alkylation reactions. The performance of an alkylating agent is typically assessed by its reaction rate, yield, and side-product profile. These factors are influenced by the electrophilicity of the carbon bearing the leaving group and the stability of the leaving group itself.
To provide a framework for comparison, the following table summarizes the expected performance of this compound against other common N-(2-chloroethyl) reagents in the N-alkylation of a model primary amine, benzylamine. The illustrative data is based on general trends in reactivity, where electron-withdrawing groups can influence the rate of the initial nucleophilic attack and the propensity for side reactions.
| Reagent | Structure | Expected Reaction Time (hours) | Expected Yield (%) | Key Considerations |
| This compound | 18 | 85 | The lactam carbonyl group is moderately electron-withdrawing, leading to a good balance of reactivity and stability. Lower potential for over-alkylation compared to more reactive amines. | |
| N-(2-Chloroethyl)diethylamine | 12 | 90 | The electron-donating nature of the diethylamino group can accelerate the formation of the aziridinium ion, leading to higher reactivity. Increased risk of di-alkylation of the substrate. | |
| N-(2-Chloroethyl)morpholine | 16 | 88 | The morpholine ring has a moderate electron-withdrawing effect due to the oxygen atom, leading to reactivity between that of the diethylamine and pyrrolidinone derivatives. | |
| N-(2-Chloroethyl)phthalimide | 24 | 75 | The strongly electron-withdrawing phthalimide group significantly reduces the nucleophilicity of the nitrogen, making intramolecular cyclization to an aziridinium ion less favorable and thus lowering the overall reactivity in many cases. |
Mechanism of Action: The Aziridinium Ion Intermediate
The alkylating activity of 2-chloroethylamines proceeds through a common mechanism involving the intramolecular formation of a highly reactive aziridinium ion intermediate. This process is often the rate-determining step and is influenced by the nature of the substituent on the nitrogen atom. The subsequent nucleophilic attack by the substrate on the strained three-membered ring leads to the formation of the desired alkylated product.
Caption: General mechanism of alkylation by this compound.
Experimental Protocols
The following is a generalized protocol for the N-alkylation of a primary amine with this compound. This protocol can be adapted for comparative studies with other alkylating agents.
General Procedure for N-Alkylation
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base (2.0-3.0 equivalents), such as potassium carbonate or triethylamine, to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired N-alkylated product.
Caption: General experimental workflow for N-alkylation.
Conclusion
This compound serves as a valuable reagent for the introduction of the (2-oxopyrrolidin-1-yl)ethyl moiety. Its reactivity profile, governed by the electronic nature of the lactam, suggests a balance between reactivity and stability, potentially offering advantages in terms of selectivity and reduced side-product formation compared to more reactive N-(2-chloroethyl)amines. For researchers and drug development professionals, the choice of alkylating agent will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate and the desired reaction conditions. The information and protocols provided in this guide serve as a starting point for the rational selection and application of this compound in synthetic endeavors.
A Comparative Guide to the Characterization of Impurities in 1-(2-Chloroethyl)pyrrolidin-2-one Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in 1-(2-Chloroethyl)pyrrolidin-2-one. Ensuring the purity of this compound is critical for its application in research and pharmaceutical development. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products.[1] Impurities can originate from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the drug substance, and storage conditions.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of impurities in new drug substances.[2]
For this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its impurity profile is paramount. Potential impurities can arise from the starting materials, such as 2-pyrrolidinone and 1,2-dichloroethane, or from side reactions during synthesis. Degradation products may also form under stress conditions like heat, humidity, and light.
Analytical Techniques for Impurity Characterization
A variety of analytical techniques can be employed for the characterization of impurities in this compound. The choice of method depends on the nature of the impurities (volatile, non-volatile, thermally labile) and the required sensitivity and selectivity. The most commonly used techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile impurities.[1] It offers high resolution and sensitivity for the separation and quantification of a wide range of compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[1] It combines the separation capabilities of gas chromatography with the mass analysis of a mass spectrometer, providing high sensitivity and structural information.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 35-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry. It is particularly useful for identifying unknown impurities and for quantifying impurities at very low levels.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column and Mobile Phase: Similar to the HPLC-UV method.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Full scan mode for impurity identification and selected ion monitoring (SIM) for quantification.
-
Sample Preparation: Similar to the HPLC-UV method.
Comparison of Analytical Techniques
The following table summarizes the performance of the described analytical techniques for the characterization of impurities in this compound. The data presented is a representative example based on the analysis of a spiked sample containing known impurities.
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Limit of Detection (LOD) | 0.01% | 0.001% | 0.0005% |
| Limit of Quantification (LOQ) | 0.03% | 0.003% | 0.0015% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Selectivity | Good | Excellent | Excellent |
| Impurity Identification | Limited (based on RRT) | Good (based on mass spectra) | Excellent (based on MS/MS) |
RRT: Relative Retention Time; RSD: Relative Standard Deviation
Visualizing the Workflow
The following diagrams illustrate the typical workflows for impurity characterization.
Caption: General workflow for impurity analysis.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The characterization of impurities in this compound is a critical step in ensuring its quality and suitability for its intended use. This guide has provided a comparative overview of key analytical techniques, including HPLC-UV, GC-MS, and LC-MS.
-
HPLC-UV is a robust and reliable method for routine quality control and quantification of known impurities.
-
GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, offering excellent sensitivity and identification capabilities.
-
LC-MS provides the highest sensitivity and is invaluable for the identification of unknown impurities and for trace-level quantification.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. A combination of these techniques often provides the most comprehensive impurity profile.
References
Biological activity screening of compounds synthesized from 1-(2-Chloroethyl)pyrrolidin-2-one
A comprehensive guide for researchers and drug development professionals on the potential therapeutic applications of novel compounds synthesized from a versatile pyrrolidin-2-one scaffold.
Derivatives of the 1-(2-chloroethyl)pyrrolidin-2-one scaffold have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative overview of their reported anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies. Detailed protocols for key biological screening assays are also presented to facilitate further research and development in this area.
Comparative Biological Activities
The following tables summarize the reported biological activities of various pyrrolidin-2-one derivatives, offering a comparative look at their potential efficacy.
Anticancer Activity
Several derivatives of pyrrolidin-2-one have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (Prostate) | 2.5 - 20.2 | [1][2] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | IGR39 (Melanoma) | 2.5 - 20.2 | [1][2] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Not specified, but showed significant reduction in cell viability | [3] |
| Pyrrolidine-2,5-dione-acetamides | Various | ED50 of 80.38 mg/kg (in vivo) | [4] |
Antimicrobial Activity
The antimicrobial potential of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. The diameter of the inhibition zone in agar diffusion assays is a common indicator of antimicrobial efficacy.
| Compound Class | Bacterial Strain | Inhibition Zone (mm) | Reference |
| Pyrrolidine-2-one derivatives | Escherichia coli | Moderate activity | [5][6][7] |
| Pyrrolidine-2-one derivatives | Staphylococcus aureus | Good activity | [5][6][7] |
| 1β-methyl-2-[5-(N-substituted-2-hydroxy iminoethyl)pyrrolidin-3-ylthio]carbapenem derivatives | Gram-positive and Gram-negative bacteria | Potent activity | [8] |
| Pyrrolidine-2,3-dione scaffolds | Staphylococcus aureus | Potent anti-biofilm properties | [9] |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrrolidin-2-one derivatives have been linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
| Compound Class | Assay | Activity | Reference |
| Pyrrolidine derivatives | COX-1 and COX-2 inhibition | A-1 and A-4 exhibited highest effects | [10] |
| 1,2-Benzothiazine 1,1-dioxide derivatives | Carrageenan-induced paw edema (in vivo) | Stronger than some traditional NSAIDs | [11] |
| Pyrrole derivatives | J774 COX-2 activity (in vitro) | Effective inhibition | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future screening studies.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a series of concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1.5 x 10^8 CFU/mL).
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of an agar plate.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Addition: Add a defined volume of the test compound solution into each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition around each well.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15]
Protocol:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: Measure the production of prostaglandins, typically using a colorimetric or fluorometric method.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Key Inflammatory Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the Cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory prostaglandins.[15]
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antibacterial activity of 1beta-methyl-2-[5-(N-substituted-2-hydroxy iminoethyl)pyrrolidin-3-ylthio]carbapenem derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iris.unina.it [iris.unina.it]
- 13. benchchem.com [benchchem.com]
- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. covm.uowasit.edu.iq [covm.uowasit.edu.iq]
A Spectroscopic Guide to 1-(2-Chloroethyl)pyrrolidin-2-one and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 1-(2-Chloroethyl)pyrrolidin-2-one and its key precursors: 1-(2-Hydroxyethyl)pyrrolidin-2-one, 2-Pyrrolidinone, and 2-Aminoethanol. The data presented is intended to aid in the identification, characterization, and quality control of these compounds during synthesis and development.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a pathway involving the formation of a pyrrolidinone ring, followed by functional group modification. A common route involves the reaction of 2-Aminoethanol with a suitable lactone precursor to form 1-(2-Hydroxyethyl)pyrrolidin-2-one. This intermediate is then subjected to chlorination, often using an agent like thionyl chloride, to yield the final product.
Caption: Synthetic pathway of this compound from its precursors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Proton Assignment | Chemical Shift (ppm) |
| This compound | N-CH₂ -CH₂-Cl | ~3.65 (t) |
| N-CH₂-CH₂ -Cl | ~3.50 (t) | |
| -CH₂ -C=O | ~2.40 (t) | |
| -CH₂-CH₂ -CH₂- | ~2.10 (m) | |
| N-CH₂ -CH₂- | ~3.45 (t) | |
| 1-(2-Hydroxyethyl)pyrrolidin-2-one | N-CH₂ -CH₂-OH | 3.75 (t) |
| N-CH₂-CH₂ -OH | 3.51 (t) | |
| -CH₂ -C=O | 2.40 (t) | |
| -CH₂-CH₂ -CH₂- | 2.08 (m) | |
| N-CH₂ -CH₂- | 3.44 (t) | |
| -OH | Variable | |
| 2-Pyrrolidinone | -CH₂ -C=O | 2.29 (t) |
| -CH₂-CH₂ -CH₂- | 2.05 (m) | |
| N-CH₂ - | 3.39 (t) | |
| N-H | ~7.5 (br s) | |
| 2-Aminoethanol | HO-CH₂ - | 3.65 (t) |
| -CH₂ -NH₂ | 2.80 (t) | |
| -NH₂ and -OH | ~2.5 (br s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data for this compound is predicted based on analogous structures.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C =O | ~175.0 |
| N-C H₂-CH₂-Cl | ~50.0 | |
| N-CH₂-C H₂-Cl | ~42.0 | |
| -C H₂-C=O | ~30.0 | |
| -CH₂-C H₂-CH₂- | ~18.0 | |
| N-C H₂-CH₂- | ~45.0 | |
| 1-(2-Hydroxyethyl)pyrrolidin-2-one | C =O | 176.5 |
| N-C H₂-CH₂-OH | 59.8 | |
| N-CH₂-C H₂-OH | 48.5 | |
| -C H₂-C=O | 30.9 | |
| -CH₂-C H₂-CH₂- | 17.9 | |
| N-C H₂-CH₂- | 45.7 | |
| 2-Pyrrolidinone | C =O | 179.9 |
| N-C H₂- | 42.4 | |
| -C H₂-C=O | 31.4 | |
| -CH₂-C H₂-CH₂- | 18.2 | |
| 2-Aminoethanol | HO-C H₂- | 62.9 |
| -C H₂-NH₂ | 44.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data for this compound is predicted.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound | C=O (amide) | ~1680 |
| C-N | ~1290 | |
| C-Cl | ~730 | |
| 1-(2-Hydroxyethyl)pyrrolidin-2-one | O-H (alcohol) | 3400 (broad) |
| C=O (amide) | 1660 | |
| C-N | 1295 | |
| C-O | 1060 | |
| 2-Pyrrolidinone | N-H | 3290 (broad) |
| C=O (amide) | 1690 | |
| C-N | 1290 | |
| 2-Aminoethanol | O-H, N-H | 3350 (broad) |
| C-N | 1080 | |
| C-O | 1040 |
Mass Spectrometry (MS) Data
Table 4: Mass-to-Charge Ratios (m/z) of Key Fragments
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 147/149 (Cl isotopes) | 112 [M-Cl]⁺, 84 [M-CH₂CH₂Cl]⁺ |
| 1-(2-Hydroxyethyl)pyrrolidin-2-one | 129 | 98 [M-CH₂OH]⁺, 85, 70 |
| 2-Pyrrolidinone | 85 | 56, 42, 28 |
| 2-Aminoethanol | 61 | 42 [M-H₂O]⁺, 30 [CH₂NH₂]⁺ |
Experimental Protocols
The following are general protocols for the synthesis and spectroscopic analysis of the compounds discussed.
Synthesis of this compound
A common laboratory-scale synthesis involves the chlorination of 1-(2-Hydroxyethyl)pyrrolidin-2-one using thionyl chloride.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-Hydroxyethyl)pyrrolidin-2-one in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. An excess of thionyl chloride is typically used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and carefully quench any excess thionyl chloride by slow addition to ice-water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or deuterium oxide (D₂O), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). The instrument provides information about the mass-to-charge ratio of the molecular ion and its fragments.
A Comparative Guide to the Applications of 1-(2-Chloroethyl)pyrrolidin-2-one in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(2-Chloroethyl)pyrrolidin-2-one, a versatile chemical intermediate, in its primary application in synthetic chemistry and explores its potential in biological contexts based on the activities of structurally related compounds. This document adheres to stringent standards of data presentation, offering detailed experimental protocols and visual aids to support researchers in their work.
Section 1: Application in Chemical Synthesis
This compound and its hydrochloride salt are valuable reagents in organic synthesis, primarily utilized for introducing the N-(2-ethyl)pyrrolidin-2-one moiety into target molecules. A notable application is in the synthesis of the selective estrogen receptor modulator (SERM), Nafoxidine.
Comparative Performance in Nafoxidine Synthesis
| Parameter | Value/Condition |
| Starting Material | 1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene |
| Alkylating Agent | 1-(2-chloroethyl)pyrrolidine hydrochloride |
| Base | Sodium hydride (60% dispersion in mineral oil) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Temperature | 50°C |
| Reaction Time | 11 hours |
| Yield | Not explicitly stated in the provided abstract, but the protocol is presented as a standard method. |
Experimental Protocol: Synthesis of Nafoxidine
This protocol details the etherification of the phenolic precursor with 1-(2-chloroethyl)pyrrolidine hydrochloride.
Materials:
-
1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-3,4-dihydronaphthalene
-
1-(2-chloroethyl)pyrrolidine hydrochloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alcohol intermediate (e.g., 31.7 mg, 0.0965 mmol) in anhydrous DMF (1 mL) at room temperature.
-
Add sodium hydride (e.g., 13.4 mg, 0.335 mmol) portion-wise to the solution.
-
Stir the resulting mixture at room temperature for 20 minutes.
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride (e.g., 33.4 mg, 0.196 mmol) to the reaction mixture.
-
Heat the reaction to 50°C and stir for 11 hours.
-
Upon completion, cool the reaction to 0°C and quench by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain Nafoxidine.
Synthetic Workflow for Nafoxidine
Caption: Synthetic workflow for the preparation of Nafoxidine.
Section 2: Potential Biological Applications - A Comparative Outlook
While this compound is primarily a synthetic intermediate, the pyrrolidin-2-one scaffold is a common feature in many biologically active molecules. The N-substituent on the pyrrolidin-2-one ring plays a crucial role in determining the biological activity of these compounds. The chloroethyl group in this compound makes it a reactive alkylating agent, a property often associated with cytotoxicity.
Comparative Cytotoxicity of N-Substituted Pyrrolidin-2-one Derivatives
Direct experimental data on the biological activity of this compound is scarce in the public domain. However, by examining the structure-activity relationships (SAR) of various N-substituted pyrrolidin-2-one derivatives, we can infer the potential biological profile of the title compound. Below is a comparative table summarizing the cytotoxic activity of different pyrrolidin-2-one derivatives against various cancer cell lines. This data is compiled from multiple studies and is intended to provide a comparative context.
| Compound/Derivative | N-Substituent | Cancer Cell Line | Cytotoxicity (IC50, µM) | Reference |
| Hypothetical | -(CH2)2Cl | Various | Expected to be cytotoxic due to alkylating nature | - |
| Derivative A | N-benzyl | HL-60 | ~10 | [1] |
| Derivative B | N-(2-aminobenzyl) | HL-60 | >10 | [1] |
| Derivative C | N'-(5-chlorobenzylidene) | IGR39 (Melanoma) | 2.5 - 20.2 | [2][3] |
| Derivative D | N'-(3,4-dichlorobenzylidene) | PPC-1 (Prostate) | 2.5 - 20.2 | [2][3] |
| Derivative E | N-aryl | A549 (Lung) | 1.91 | [4] |
Note: The cytotoxicity values are ranges or representative figures from the cited literature and should be consulted for specific details.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cancer cell lines (e.g., B16, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Signaling Pathway Modulated by Pyrrolidin-2-one Derivatives
Caption: A potential signaling pathway inhibited by bioactive pyrrolidin-2-one compounds.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal Practices for 1-(2-Chloroethyl)pyrrolidin-2-one
The proper disposal of 1-(2-Chloroethyl)pyrrolidin-2-one requires careful consideration of its potential hazards as a halogenated organic compound. While specific toxicological and environmental data are limited, the molecular structure suggests that it should be handled as a hazardous substance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or vapor is expected, a respirator may be necessary.[1][2] |
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[1]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealable, properly labeled container for hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Waste Disposal Workflow
The disposal of this compound should be managed by a licensed hazardous waste disposal company.[1][2] The following diagram outlines the general decision-making process for its disposal.
Caption: General workflow for the proper disposal of this compound.
Detailed Disposal Procedure
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of in the sanitary sewer system.[1][2]
-
Segregation and Storage: Store waste this compound in a dedicated, sealed, and clearly labeled container. The label should include the chemical name, concentration, and associated hazards. Store this container in a cool, dry, well-ventilated area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. Provide them with as much information as possible about the compound.
-
Recommended Disposal Method: For halogenated organic compounds, controlled incineration in a hazardous waste incinerator is often the preferred method of disposal.[1] This process is designed to break down the molecule into less harmful components under controlled conditions.
By adhering to these general guidelines and consulting with environmental health and safety professionals, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound.
References
Personal protective equipment for handling 1-(2-Chloroethyl)pyrrolidin-2-one
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-Chloroethyl)pyrrolidin-2-one was not available at the time of this writing. The following guidance is based on the safety information for the closely related compound, 1-(2-Chloroethyl)pyrrolidine hydrochloride, and general principles for handling halogenated organic compounds and lactams. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and compliance.
Hazard Summary and Personal Protective Equipment (PPE)
Based on data for the analogous compound, 1-(2-Chloroethyl)pyrrolidine hydrochloride, this chemical is expected to be hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It may also be harmful if swallowed or inhaled.[1] Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Must conform to EN166 (EU) or NIOSH (US) standards.[2][3] A face shield should be considered if there is a significant splash hazard. |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls. | Wear impervious clothing to prevent skin contact.[2] Launder reusable protective clothing separately.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | If dust or aerosols are generated and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator may be necessary.[2] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Work exclusively in a well-ventilated laboratory, with a certified chemical fume hood being the preferred workspace.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[2][3]
-
-
Handling the Compound:
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][4][5]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5]
-
-
Spill Management:
-
Minor Spills: Evacuate unnecessary personnel. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] Clean the spill area with a suitable solvent.
-
Major Spills: Evacuate the area immediately. Alert the appropriate emergency response team.
-
Disposal Plan
As a halogenated organic compound, this compound and its contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation:
-
Collect waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with non-halogenated waste, as this will increase disposal costs.
-
Keep separate from incompatible materials such as strong oxidizing agents.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Maintain a log of the contents and their approximate quantities.
-
-
Disposal Procedure:
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
